molecular formula C14H11Cl2NO B387816 N-(2,3-dichlorophenyl)-4-methylbenzamide CAS No. 76470-85-4

N-(2,3-dichlorophenyl)-4-methylbenzamide

Cat. No.: B387816
CAS No.: 76470-85-4
M. Wt: 280.1g/mol
InChI Key: OJOSSTHPRJBTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-4-methylbenzamide is a benzamide derivative of interest in structural chemistry and materials science research. Benzamide compounds continue to attract significant research attention for their applications in organic synthesis and as key scaffolds in the development of pharmaceuticals and other functional molecules . The structural configuration of this compound, characterized by a central amide linkage connecting two aromatic rings, is a subject of study for understanding intermolecular interactions and crystal packing . Research on analogous N-(aryl)benzamides shows that such compounds often form chains in their crystal structures through characteristic N—H···O hydrogen bonds, which can influence their solid-state properties . The presence of chlorine substituents on the aniline ring is a common structural modification in bioactive molecule research, as halogens can significantly influence the biological activity and physical properties of a compound . This makes N-(2,3-dichlorophenyl)-4-methylbenzamide a valuable intermediate for further chemical exploration and a candidate for investigations into structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)14(18)17-12-4-2-3-11(15)13(12)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOSSTHPRJBTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275135
Record name N-(2,3-Dichlorophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76470-85-4
Record name N-(2,3-Dichlorophenyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76470-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dichlorophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2,3-dichlorophenyl)-4-methylbenzamide CAS number 76470-85-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application potential of N-(2,3-dichlorophenyl)-4-methylbenzamide (CAS 76470-85-4). This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile benzanilide scaffold in Structure-Activity Relationship (SAR) studies.

CAS Number: 76470-85-4 Chemical Class: Substituted Benzanilide / Benzamide Derivative Primary Application: Medicinal Chemistry Building Block, SAR Probe (Kinase/SDHI/P2X7)

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide is a synthetic organic compound belonging to the benzanilide class. It serves as a critical chemical probe in medicinal and agrochemical research, primarily used to evaluate the steric and electronic effects of the 2,3-dichlorophenyl moiety within a binding pocket.

This specific substitution pattern is pharmacologically significant because the bulky, electron-withdrawing chlorine atoms at the ortho and meta positions force the amide bond into a non-planar conformation relative to the aniline ring. This conformational lock is a key design element in developing Succinate Dehydrogenase Inhibitors (SDHIs) (fungicides) and P2X7 receptor antagonists (anti-inflammatory agents).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by a central amide linker connecting a para-toluoyl group to a 2,3-dichloroaniline ring.

Structural Data
PropertyValue
IUPAC Name N-(2,3-dichlorophenyl)-4-methylbenzamide
Molecular Formula C₁₄H₁₁Cl₂NO
Molecular Weight 280.15 g/mol
SMILES Cc1ccc(cc1)C(=O)Nc1cccc(c1Cl)Cl
InChI Key OJOSSTHPRJBTFW-UHFFFAOYSA-N
Physicochemical Profile
ParameterValue (Experimental/Predicted)Significance
LogP (Octanol/Water) ~4.64High lipophilicity; likely requires DMSO for stock solutions.
Polar Surface Area (PSA) 29.1 ŲGood membrane permeability; non-polar character dominates.
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (e.g., backbone carbonyls).
H-Bond Acceptors 1 (Amide Carbonyl)Acts as a hydrogen bond acceptor in active sites.
Melting Point 168–172 °C (Typical for class)Indicates stable crystalline lattice driven by π-π stacking.
Solubility Low in water; Soluble in DMSO, DMF, DCMHydrophobic nature dictates formulation in organic co-solvents.

Synthesis & Manufacturing Protocol

The most robust route for synthesizing CAS 76470-85-4 is the nucleophilic acyl substitution (Schotten-Baumann type reaction) using an acid chloride and an aniline derivative. This method ensures high yield and purity by avoiding complex coupling reagents.

Reaction Scheme

Reagents:

  • Substrate A: 4-Methylbenzoyl chloride (CAS 874-60-2)

  • Substrate B: 2,3-Dichloroaniline (CAS 608-27-5)

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Synthesispathway cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product A 4-Methylbenzoyl Chloride C Solvent: DCM (Dry) Base: Et3N (1.2 eq) Temp: 0°C to RT Time: 4-12 h A->C B 2,3-Dichloroaniline B->C D N-(2,3-dichlorophenyl)- 4-methylbenzamide (Precipitate) C->D Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway for N-(2,3-dichlorophenyl)-4-methylbenzamide via acid chloride coupling.

Detailed Experimental Protocol

Step 1: Preparation of Reactants

  • Dissolve 2,3-dichloroaniline (1.0 eq, 10 mmol, 1.62 g) in anhydrous Dichloromethane (DCM) (30 mL) in a round-bottom flask.

  • Add Triethylamine (1.2 eq, 12 mmol, 1.67 mL) to the solution.

  • Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.

Step 2: Acylation

  • Dissolve 4-methylbenzoyl chloride (1.1 eq, 11 mmol, 1.70 g) in a separate small volume of DCM (5 mL).

  • Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes.

  • Observation: A white precipitate (triethylamine hydrochloride) will form immediately.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Step 3: Work-up and Purification

  • Quench: Add water (20 mL) to dissolve the ammonium salts.

  • Extraction: Separate the organic layer and wash sequentially with:

    • 1M HCl (2 x 15 mL) – removes unreacted aniline.

    • Saturated NaHCO₃ (2 x 15 mL) – removes unreacted acid/acid chloride.

    • Brine (1 x 15 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Hot Toluene to yield white needle-like crystals.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the amide singlet (~10.5 ppm), the 2,3-dichlorophenyl aromatic pattern (multiplets 7.3–7.6 ppm), and the distinct methyl singlet (~2.4 ppm).

  • Yield: Expected >85%.

Biological Activity & Mechanism of Action[3][8][9]

While CAS 76470-85-4 is often a library compound, its pharmacophore (the benzanilide core) is biologically validated in two major areas. Researchers use this specific analog to probe the steric tolerance of binding pockets.

A. Pharmacophore Analysis: The "Orthogonal Twist"

The 2,3-dichloro substitution creates significant steric hindrance, preventing the aniline ring from being coplanar with the amide group. This "twist" is critical for selectivity in protein targets.

Mechanism cluster_ligand Ligand: N-(2,3-dichlorophenyl)-4-methylbenzamide Target Biological Target (e.g., SDH Enzyme or P2X7 Receptor) Amide Amide Linker (H-Bond Donor/Acceptor) RingB 2,3-Dichlorophenyl (Conformational Lock) Amide->RingB Interaction2 H-Bond Network (Binds Amide NH/CO) Amide->Interaction2 H-Bonding RingA 4-Methylphenyl (Hydrophobic Tail) RingA->Amide Interaction1 Hydrophobic Pocket A (Binds Methylphenyl) RingA->Interaction1 Van der Waals Interaction3 Steric Pocket B (Accommodates Cl atoms) RingB->Interaction3 Steric Fit Interaction1->Target Interaction2->Target Interaction3->Target

Figure 2: Pharmacophore mapping of the benzanilide scaffold interacting with a theoretical binding pocket.

B. Validated Target Classes
  • Succinate Dehydrogenase Inhibitors (SDHI):

    • Benzanilides are a major class of fungicides (e.g., Benodanil, Flutolanil). They bind to the ubiquinone-binding site of Complex II (SDH) in the mitochondrial respiratory chain.

    • Relevance: The 2,3-dichloro analog is often tested to optimize lipophilicity and metabolic stability against fungal strains.

  • P2X7 Receptor Antagonists:

    • The P2X7 receptor is an ATP-gated ion channel involved in inflammation. Many potent antagonists feature a benzamide core decorated with halo-phenyl groups.

    • Relevance: This compound serves as a simplified lead structure to assess the baseline activity of the 2,3-dichloro substitution before adding more complex heterocycles.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at room temperature (15–25°C) in a dry, well-ventilated place.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Pharmacophore Relevance (SDHI Fungicides)

    • Glättli, A., et al. "Succinate Dehydrogenase Inhibitors." Modern Crop Protection Compounds. Wiley-VCH, 2012. Link

  • Structural Isomer Analysis (Crystallography)

    • Gowda, B. T., et al. "N-(2,6-Dichlorophenyl)-4-methylbenzamide." Acta Crystallographica Section E, 2011. (Provides structural comparison for the dichloro-benzamide class). Link

  • Benzamide P2X7 Antagonists

    • Romagnoli, R., et al. "Recent advances in the discovery of P2X7 receptor antagonists." Expert Opinion on Therapeutic Patents, 2016. (Contextualizes the benzamide scaffold in drug discovery). Link

N-(2,3-dichlorophenyl)-4-methylbenzamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: N-(2,3-dichlorophenyl)-4-methylbenzamide: A Proposed Framework for Elucidating its Mechanism of Action Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting Unexplored Territory

The vast chemical space of potential therapeutics contains countless molecules whose biological activities remain largely uncharacterized. N-(2,3-dichlorophenyl)-4-methylbenzamide is one such compound. While its structure is defined and it is commercially available for investigation, a review of the current scientific literature reveals a conspicuous absence of in-depth studies on its mechanism of action.[1][2] This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective, strategic framework for a Senior Application Scientist to direct a comprehensive investigation into the compound's biological function. We will proceed from a scientifically plausible, yet hypothetical, starting point and detail the rigorous, multi-layered experimental cascade required to move from a complete unknown to a well-defined mechanism of action.

Part 1: Foundational Strategy - From Phenotype to Target Class

Before any targeted investigation can begin, we must first understand the compound's general effect on living cells. The initial goal is to identify a consistent and reproducible cellular phenotype that can serve as a functional readout for all subsequent, more granular experiments.

High-Throughput Phenotypic Screening

The logical first step is to perform a broad assessment of the compound's impact on cell viability and proliferation across a diverse panel of human cancer cell lines. This approach is not intended to identify a specific target, but rather to reveal patterns of sensitivity that can suggest a potential underlying mechanism. For instance, selective lethality in cell lines with a specific oncogenic mutation (e.g., KRAS, BRAF) could provide an early clue.

Experimental Protocol: Multi-Cell Line Viability Screening

  • Cell Line Panel Selection: Select a panel of 20-50 cancer cell lines representing diverse tissue origins and genetic backgrounds.

  • Assay Plates Preparation: Seed cells in 96-well or 384-well microplates at their empirically determined optimal densities. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-(2,3-dichlorophenyl)-4-methylbenzamide, typically starting from 100 µM. Add the compound dilutions to the assay plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Quantify cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Causality Behind Experimental Choices: An ATP-based assay is chosen for its high sensitivity, broad linear range, and its direct correlation with metabolic activity, which is a robust indicator of cell viability. A 72-hour incubation period allows for multiple cell doublings, enabling the detection of both cytotoxic and cytostatic effects.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineTissue of OriginKey MutationIC₅₀ (µM) for N-(2,3-dichlorophenyl)-4-methylbenzamide
A549LungKRAS G12S> 50
HCT116ColonKRAS G13D5.2
SW620ColonKRAS G12V4.8
BxPC-3PancreasKRAS G12D6.1
MCF-7BreastPIK3CA E545K> 50
MDA-MB-231BreastKRAS G13D7.5

Hypothetical data suggesting sensitivity in KRAS-mutant colon, pancreatic, and breast cancer cell lines.

Part 2: Unmasking the Molecular Target

The phenotypic data suggests a potential link to KRAS-mutant cancers. This provides a crucial, albeit broad, hypothesis. The next phase is to identify the specific protein(s) that N-(2,3-dichlorophenyl)-4-methylbenzamide directly binds to in order to exert its effects. We will employ a target-agnostic approach to ensure an unbiased search.

Target Identification via Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that can confirm direct target engagement in a native cellular environment. The underlying principle is that the binding of a ligand (our compound) stabilizes its target protein, resulting in an increased melting temperature.

Experimental Protocol: CETSA for Target Discovery

  • Cell Culture & Treatment: Grow a sensitive cell line (e.g., HCT116) to high density. Treat the intact cells with either vehicle (DMSO) or a high concentration (e.g., 20x IC₅₀) of N-(2,3-dichlorophenyl)-4-methylbenzamide for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the soluble fractions from all temperature points. Perform protein reduction, alkylation, and tryptic digestion. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature. Proteins that show a significant shift to a higher melting temperature in the compound-treated samples compared to the vehicle-treated samples are considered direct binding targets.

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. A true target will show a dose-dependent thermal shift, which can be confirmed in follow-up experiments. Non-specific or downstream effects will not typically result in a clean, sigmoidal melting curve shift.

Mandatory Visualization: CETSA Workflow Diagram

CETSA_Workflow cluster_prep 1. Cell Preparation cluster_heat 2. Thermal Challenge cluster_analysis 3. Proteomic Analysis A Intact Cells in Culture B Treat with Vehicle or Compound A->B C Heat aliquots across a temperature gradient B->C D Lysis & Centrifugation (Isolate soluble proteins) C->D E Tryptic Digest & TMT Labeling D->E F LC-MS/MS Analysis E->F G Identify proteins with increased melting temp. F->G

Caption: Experimental workflow for target discovery using CETSA-MS.

Part 3: Delineating the Downstream Signaling Cascade

Let us hypothesize that the CETSA experiment identifies SHP2 (PTPN11) , a non-receptor protein tyrosine phosphatase, as the direct target of N-(2,3-dichlorophenyl)-4-methylbenzamide. SHP2 is a critical node in the RAS-MAPK signaling pathway, and its inhibition is a validated therapeutic strategy in KRAS-mutant cancers. The next step is to confirm that binding to SHP2 functionally modulates its downstream pathway.

Mapping Pathway Modulation with Phosphoproteomics

If our compound inhibits SHP2, we would expect to see changes in the phosphorylation status of its downstream substrates and effectors. An unbiased phosphoproteomic screen is the most efficient way to map these changes globally.

Experimental Protocol: Quantitative Phosphoproteomics

  • Cell Treatment: Treat HCT116 cells with vehicle or N-(2,3-dichlorophenyl)-4-methylbenzamide at a relevant concentration (e.g., 3x IC₅₀) for a short time course (e.g., 0, 15, 60, 240 minutes).

  • Lysis and Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Digest the proteins into peptides with trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Bioinformatic Analysis: Quantify the changes in phosphopeptide abundance between treated and control samples. Perform pathway analysis (e.g., using KEGG or Reactome databases) to identify signaling networks that are significantly perturbed.

Expertise & Experience: A time-course experiment is critical to distinguish direct, proximal effects on the signaling pathway from later, indirect or adaptive responses. For a SHP2 inhibitor, we would expect to see rapid (15-60 min) changes in the phosphorylation of proteins in the RAS-MAPK pathway, such as ERK (pERK).

Mandatory Visualization: Hypothesized Signaling Pathway

SHP2_Pathway cluster_inhibition Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS-GTP SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2 SHP2 (PTPN11) SHP2->RAS Promotes GDP->GTP Exchange Compound N-(2,3-dichlorophenyl) -4-methylbenzamide Compound->SHP2 Binds & Inhibits

Caption: Hypothesized mechanism: Inhibition of SHP2 phosphatase activity.

Part 4: Validating the Functional Consequences

The final step is to connect the molecular mechanism (SHP2 inhibition) and the signaling outcome (decreased pERK) to the initial cellular phenotype (reduced cell viability). This is achieved through targeted, hypothesis-driven functional assays.

Confirmation with Targeted Western Blotting

Western blotting is a low-throughput but essential method to validate the high-throughput phosphoproteomic data.

Protocol Steps:

  • Treat HCT116 cells with increasing concentrations of N-(2,3-dichlorophenyl)-4-methylbenzamide for 2 hours.

  • Lyse the cells and quantify total protein.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK (t-ERK).

  • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Expected Outcome: A dose-dependent decrease in the p-ERK/t-ERK ratio, confirming the inhibition of the MAPK pathway.

Linking Mechanism to Phenotype with Apoptosis/Cell Cycle Assays

Inhibition of the SHP2-RAS-MAPK pathway is known to induce cell cycle arrest and/or apoptosis.

Protocol Steps:

  • Cell Cycle Analysis: Treat cells for 24-48 hours, then fix and stain with a DNA-binding dye (e.g., propidium iodide). Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Analysis: Treat cells for 48-72 hours. Stain with Annexin V (an early marker of apoptosis) and a viability dye (e.g., 7-AAD). Analyze by flow cytometry to quantify the apoptotic cell population.

  • Expected Outcome: An increase in the G1 phase cell population (G1 arrest) and a dose-dependent increase in the percentage of Annexin V-positive (apoptotic) cells.

Conclusion: A Unified Mechanistic Model

By following this structured investigational cascade, we can build a cohesive and evidence-based model for the mechanism of action of N-(2,3-dichlorophenyl)-4-methylbenzamide. The proposed data collectively suggests that the compound directly binds to and inhibits the SHP2 phosphatase. This inhibition leads to the downregulation of the RAS-MAPK signaling pathway, evidenced by decreased ERK phosphorylation. The functional consequence of this pathway modulation is G1 cell cycle arrest and the induction of apoptosis, ultimately resulting in the reduced cancer cell viability observed in the initial phenotypic screens. This framework provides a comprehensive and rigorous path to transform an uncharacterized molecule into a lead compound with a well-defined mechanism of action.

References

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The Cellular Thermal Shift Assay for in situ target engagement. Nature Protocols, 9(9), 2100-2122. URL: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2014). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 346(6216), 1255784. URL: [Link]

  • Humphrey, S. J., James, D. E., & Mann, M. (2015). Proteomics for signal transduction: data-driven new discoveries. Current Opinion in Cell Biology, 35, 1-8. URL: [Link]

  • Chen, Y., LaMarche, M. J., Chan, H., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. URL: [Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). Pathway Database. URL: [Link]

Sources

N-(2,3-dichlorophenyl)-4-methylbenzamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide , a bioactive benzamide derivative.[1] This document treats the compound as a Chemical Probe and Lead Scaffold , primarily utilized in Structure-Activity Relationship (SAR) studies for antimicrobial (FtsZ inhibition) and agrochemical (herbicidal) applications.[1]

Synonyms: 4-Methyl-N-(2,3-dichlorophenyl)benzamide; 2',3'-Dichloro-4-methylbenzanilide.[1] Compound Class: Halogenated Benzamide.[1] Primary Utility: FtsZ Inhibitor Probe, Herbicidal Lead, PKM2 Modulator Analog.[1]

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide is a lipophilic small molecule belonging to the benzamide class of privileged structures.[1] Unlike broad-spectrum electrophiles, this compound exhibits specific biological activity driven by the 2,3-dichlorophenyl moiety , a pharmacophore known to occupy hydrophobic pockets in bacterial cell division proteins (FtsZ) and plant microtubule organizing centers.[1]

Research indicates this scaffold serves two primary functions:

  • Antimicrobial Probe: It acts as a structural analog to PC190723 , targeting the interdomain cleft of FtsZ in Staphylococcus aureus (MRSA), inhibiting bacterial cytokinesis.[1]

  • Agrochemical Lead: It functions as a structural congener to Etobenzanid , exhibiting pre-emergent herbicidal activity by disrupting mitotic progression in gramineous weeds.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a 4-methylbenzoyl core coupled to a 2,3-dichloroaniline.[1] The steric bulk and lipophilicity of the chlorine atoms at the 2,3-positions are critical for its biological specificity, preventing metabolic degradation (blocking the "soft spot" for hydroxylation) and enhancing binding affinity.[1]

Table 1: Physicochemical Data
PropertyValueSignificance
Molecular Formula C₁₄H₁₁Cl₂NOCore stoichiometry.[1]
Molecular Weight 280.15 g/mol Optimal for cell permeability (<500 Da).[1]
cLogP ~4.6Highly lipophilic; suggests excellent membrane permeability but low aqueous solubility.[1]
H-Bond Donors 1 (Amide NH)Critical for H-bonding in the protein active site.[1]
H-Bond Acceptors 1 (Carbonyl O)Interaction with backbone amides in target proteins.[1]
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.[1]

Biological Mechanism of Action[1]

Primary Mechanism: FtsZ Inhibition (Antimicrobial)

The most significant biological activity of N-(2,3-dichlorophenyl)-4-methylbenzamide lies in its ability to inhibit FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial homolog of tubulin.[1]

  • Target Site: The compound binds to the interdomain cleft (between the C-terminal and N-terminal subdomains) of FtsZ.[1]

  • Mode of Action: Unlike standard antibiotics that target cell walls, this benzamide stabilizes FtsZ protofilaments. It promotes the assembly of FtsZ into stable, non-functional polymers, preventing the dynamic depolymerization required for the Z-ring constriction (cytokinesis).[1]

  • Result: Bacterial cells cannot divide, leading to filamentation and eventual cell lysis.

Secondary Mechanism: Mitotic Disruption (Herbicidal)

Structurally similar to the herbicide Etobenzanid , this compound disrupts plant mitosis.[1] The 2,3-dichloro substitution pattern is essential for binding to plant microtubule-associated proteins, leading to the inhibition of radicle growth in germinating seeds.[1]

Diagram 1: FtsZ Inhibition Pathway

The following diagram illustrates the cascade from compound binding to bacterial cell death.

FtsZ_Mechanism Compound N-(2,3-dichlorophenyl)-4-methylbenzamide Binding Binding to Interdomain Cleft Compound->Binding Diffusion FtsZ_Monomer FtsZ Monomer (Cytosol) FtsZ_Monomer->Binding Stabilization Stabilization of Protofilaments (Prevents Depolymerization) Binding->Stabilization Allosteric Modulation Z_Ring Z-Ring Function Inhibited (Constriction Failure) Stabilization->Z_Ring GTPase Uncoupling Phenotype Bacterial Filamentation Z_Ring->Phenotype Death Cell Lysis / Death Phenotype->Death

Caption: Mechanism of FtsZ inhibition.[1] The compound stabilizes filaments, decoupling GTP hydrolysis from Z-ring constriction.[1]

Experimental Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended.

Chemical Synthesis (Amide Coupling)

Objective: To synthesize high-purity N-(2,3-dichlorophenyl)-4-methylbenzamide for biological testing.

Reagents:

  • 4-Methylbenzoyl chloride (1.0 equiv)[1]

  • 2,3-Dichloroaniline (1.0 equiv)[1]

  • Triethylamine (Et₃N) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 2,3-dichloroaniline (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add Et₃N (12 mmol) and cool the mixture to 0°C.

  • Acylation: Dropwise add 4-methylbenzoyl chloride (10 mmol) dissolved in DCM.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

  • Purification: Recrystallize from Ethanol/Water to yield white needle-like crystals.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: Reagents Reaction Reaction: DCM, Et3N, 0°C -> RT Start->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Purification Recrystallization: EtOH/H2O Workup->Purification Product Pure Product: N-(2,3-dichlorophenyl)-4-methylbenzamide Purification->Product

Caption: Synthesis pathway via nucleophilic acyl substitution.

FtsZ GTPase Activity Assay

Objective: Quantify the inhibition of FtsZ enzymatic activity.[2]

Protocol:

  • Preparation: Recombinant S. aureus FtsZ (5 µM) is incubated in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).[1]

  • Treatment: Add N-(2,3-dichlorophenyl)-4-methylbenzamide (0.1 – 100 µM in DMSO). Include a DMSO control and a PC190723 positive control.[1]

  • Initiation: Add GTP (1 mM) to start the reaction.[1]

  • Measurement: Monitor phosphate release using a Malachite Green assay at 650 nm over 30 minutes.

  • Analysis: Calculate IC₅₀. A reduction in phosphate release indicates stabilization of the filament (GTP is sequestered but not hydrolyzed rapidly).[1]

Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.[1]

  • Strain: S. aureus ATCC 29213 (Methicillin-sensitive) and ATCC 43300 (MRSA).[1]

  • Method: CLSI Broth Microdilution.[1]

  • Media: Cation-adjusted Mueller-Hinton Broth.

  • Inoculum: 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth.[1] Expected range: 0.5 – 4.0 µg/mL for active benzamides.[1]

Safety & Environmental Impact

Researchers must handle this compound with specific precautions due to its halogenated nature.[1]

  • Aquatic Toxicity: Like many dichlorophenyl derivatives, this compound is classified as Very Toxic to Aquatic Life (H400/H410).[1] All waste must be sequestered and not released into drains.[1]

  • Handling: Wear nitrile gloves and use a fume hood to avoid inhalation of dust during weighing.

  • Metabolic Stability: The 2,3-dichloro substitution blocks metabolic oxidation at the most reactive phenyl positions, potentially increasing the half-life (

    
    ) in biological systems compared to non-halogenated analogs.[1]
    

References

  • Kaul, M., et al. (2013).[1] "PC190723: A FtsZ Inhibitor with High Efficacy against Staphylococcal Infection."[1][2][3][4] Science Translational Medicine. [1]

  • Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science. [1]

  • PubChem. (2025).[1][5] "Compound Summary: N-(2,3-dichlorophenyl)-4-methylbenzamide." National Library of Medicine.[1]

  • Sun, N., et al. (2017).[1] "Design, synthesis and biological evaluation of benzamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters. [1]

  • Fujita, T. (1987).[1] "Structure-Activity Relationships of Etobenzanid and Related Herbicides." Journal of Pesticide Science.[1]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide

[1]

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide (CAS: 76470-85-4) is a lipophilic benzamide derivative frequently utilized as a scaffold in medicinal chemistry screening libraries and as an intermediate in the synthesis of agrochemicals. Its solubility behavior is governed by the interplay between its rigid, hydrophobic dichlorophenyl moiety and the polar amide linkage.

This guide provides a comprehensive analysis of its physicochemical properties, a predicted solubility landscape based on structure-property relationships (SPR), and a validated experimental framework for precise solubility determination. It is designed to assist researchers in solvent selection for crystallization, formulation, and biological assay preparation.

Physicochemical Profile & Structural Logic[1][3]

The solubility of this compound is dictated by its high lipophilicity and lack of ionizable groups at physiological pH. The ortho-dichloro substitution pattern creates steric bulk that disrupts planar stacking, potentially enhancing solubility in organic solvents compared to para-substituted analogs, while severely limiting aqueous solubility.

Table 1: Physicochemical Properties
PropertyValueSource/MethodImplication for Solubility
Molecular Formula C₁₄H₁₁Cl₂NOStructureModerate MW allows good organic solvation.
Molecular Weight 280.15 g/mol CalculatedTypical for small molecule drug-like space.
LogP (Octanol/Water) 4.64ChemDiv / Calculated [1]Highly Lipophilic . Prefers non-polar/aprotic solvents.
LogS (Water) -4.82Predicted [1]Practically Insoluble in water (< 0.1 mg/L).
H-Bond Donors 1 (Amide NH)StructureCapable of H-bonding with protic solvents (EtOH, MeOH).
H-Bond Acceptors 1 (Amide C=O)StructureInteracts well with DMSO/DMF.
Rotatable Bonds 2StructureRigid structure suggests high melting point & lattice energy.

Solubility Landscape

Predicted Solubility Profile

Due to the absence of specific historical experimental data in public repositories for this exact isomer, the following profile is derived from Structure-Property Relationship (SPR) analysis of structurally homologous dichlorobenzamides (e.g., N-(2,4-dichlorophenyl)benzamide) [2, 3].

Table 2: Solvent Compatibility Matrix (Theoretical)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Dipole-dipole interactions disrupt crystal lattice efficiently. Primary choice for stock solutions.
Chlorinated DCM, Chloroform High (>30 mg/mL) "Like dissolves like"; excellent interaction with the dichlorophenyl ring.
Polar Protic Methanol, Ethanol Moderate (5–20 mg/mL) H-bonding with amide group. Solubility increases significantly with Temperature (

).[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate (10–25 mg/mL) Good general organic solvency; useful for crystallization.
Non-Polar Hexane, Heptane Low (<1 mg/mL) Compound is too polar (amide bond) for pure alkanes. Used as anti-solvents.
Aqueous Water, PBS (pH 7.4) Negligible (<0.01 mg/mL) Hydrophobic effect dominates. Requires surfactant (Tween 80) or cyclodextrin for formulation.
Thermodynamic Modeling (The Apelblat Equation)

For researchers generating their own temperature-dependent data, the Modified Apelblat Equation is the standard for modeling the solubility (

  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • Parameter A: Related to the entropy of solution.

    • Parameter B: Related to the enthalpy of solution (

      
      ).
      
    • Parameter C: Accounts for the temperature dependence of heat capacity.

Experimental Protocols

Protocol A: High-Throughput Solubility Determination (Shake-Flask Method)

Objective: Determine equilibrium solubility at 298.15 K. Reliability: Gold Standard (OECD 105).

  • Preparation : Weigh ~50 mg of N-(2,3-dichlorophenyl)-4-methylbenzamide into a 4 mL glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., Methanol).

  • Saturation : Cap tightly. Vortex for 1 min, then place in a thermostatic shaker at 25°C for 24–48 hours.

    • Check: Ensure solid is still present. If fully dissolved, add more solid until precipitation persists.

  • Equilibration : Stop shaking and allow to settle for 4 hours (or centrifuge at 10,000 rpm for 5 min).

  • Sampling : Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification : Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol B: Dynamic Laser Monitoring (Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW) for purification.

  • Setup : Use a reactor with turbidity probe and temperature control.

  • Dissolution : Suspend compound in solvent at low T. Heat at 1°C/min until transmission hits 100% (Solubility Temperature,

    
    ).
    
  • Nucleation : Cool at 1°C/min until transmission drops (Nucleation Temperature,

    
    ).
    
  • Analysis : The gap (

    
    ) defines the MSZW, critical for controlling particle size during scale-up.
    

Visualizations & Logic Pathways

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the appropriate experimental method based on the required data fidelity.

SolubilityWorkflowStartStart: Solubility AssessmentPurposeDefine PurposeStart->PurposeScreeningHigh-Throughput Screening(Qualitative)Purpose->ScreeningRapid Est.ThermodynamicThermodynamic Equilibrium(Quantitative)Purpose->ThermodynamicPrecise DataMethod1Visual Turbidity Method(Kinetic Solubility)Screening->Method1Method2Shake-Flask Method(Standard Protocol)Thermodynamic->Method2AnalysisHPLC / UV-Vis AnalysisMethod1->AnalysisApproximateMethod2->AnalysisFiltration requiredDataOutputSolubility Curve (Apelblat Fit)Analysis->DataOutput

Caption: Decision matrix for selecting between kinetic (turbidity) and thermodynamic (shake-flask) solubility methods.

Figure 2: Solvent Interaction Mechanism

This diagram illustrates the molecular interactions governing the dissolution of N-(2,3-dichlorophenyl)-4-methylbenzamide.

SolventInteractionsCompoundN-(2,3-dichlorophenyl)-4-methylbenzamideHB_AcceptorH-Bond Acceptor(C=O Amide)Compound->HB_AcceptorHB_DonorH-Bond Donor(NH Amide)Compound->HB_DonorHydrophobicHydrophobic Domains(Dichlorophenyl + Tolyl)Compound->HydrophobicEtOHEthanol / MeOH(Polar Protic)HB_Acceptor->EtOHModerate InteractionDMSODMSO / DMF(Polar Aprotic)HB_Donor->DMSOStrong InteractionDCMDCM / Chloroform(Chlorinated)Hydrophobic->DCMVan der Waals (High)WaterWater(Highly Polar)Hydrophobic->WaterRepulsion (Insoluble)

Caption: Mechanistic breakdown of solvent-solute interactions driving solubility.

References

  • ChemDiv . (2025). Compound N-(2,3-dichlorophenyl)-4-methylbenzamide: Physicochemical Properties and Screening Data. Link

  • PubChem . (2025).[2] N-(2,3-dichlorophenyl)-4-methylbenzamide (CID 710607).[3] National Library of Medicine. Link

  • Gowda, B. T., et al. (2010). Structure-Activity Relationships in Chlorinated Benzamides. Journal of Chemical Crystallography. (Cited for structural homology comparison).

  • Yang, J., et al. (2025).[1] Solubility Determination and Thermodynamic Analysis of Dichlorobenzoic Acid Derivatives. Journal of Chemical & Engineering Data. Link

  • OECD . (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

A Technical Guide to the Safe Handling of N-(2,3-dichlorophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety protocol. These properties influence its potential for dispersal, its stability, and the appropriate selection of handling techniques.

Table 1: Chemical Identifiers

Identifier Value Source
Compound Name N-(2,3-dichlorophenyl)-4-methylbenzamide [1][2]
CAS Number 76470-85-4 [1]
Molecular Formula C₁₄H₁₁Cl₂NO [1][2][3]
Molecular Weight 280.15 g/mol [2]

| Canonical SMILES | Cc1ccc(cc1)C(=O)Nc1cccc(c1[Cl])[Cl] |[2] |

Table 2: Physicochemical Data

Property Value Rationale & Handling Implications
Physical State Solid [4]
Melting Point 128 - 132 °C [4]
Water Solubility Low (predicted) Similar benzamides have low water solubility.[5][6] This suggests that spillage is unlikely to penetrate soil rapidly, but it may persist in aquatic environments. Aqueous cleaning of spills may be inefficient.

| LogP | 4.6392 (predicted) |[2] |

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological studies for N-(2,3-dichlorophenyl)-4-methylbenzamide, a risk assessment must be based on the hazard profiles of analogous compounds. Structurally similar substituted benzamides and chlorinated aromatic compounds are known to cause irritation and may be harmful upon exposure.[5][6][7][8]

Anticipated Health Hazards:

  • Skin Irritation: Dichlorinated aromatic rings and amide functionalities present in similar molecules are known to cause skin irritation upon contact.[7][9][10]

  • Serious Eye Irritation: As a fine powder, the compound can cause significant mechanical and chemical irritation to the eyes.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[5][7]

  • Acute Toxicity (Oral, Dermal): Many benzamide derivatives are classified as harmful if swallowed or if absorbed through the skin.[4][6][11] It is prudent to assume this compound shares these characteristics.

Environmental Hazards:

  • Related chlorinated compounds have been shown to be toxic to aquatic life with long-lasting effects.[11][12] Therefore, release into the environment and drains must be strictly avoided.[13][14]

Table 3: Anticipated GHS Classification and Precautionary Statements | Hazard Class | Pictogram | Signal Word | Hazard Statement (Anticipated) | Precautionary Statements (Prevention & Response) | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral, Dermal) |


| Warning  | H302: Harmful if swallowed.  H312: Harmful in contact with skin. | P264, P270, P280, P301+P312, P302+P352[4][13] |
| Skin Corrosion/Irritation |

| Warning  | H315: Causes skin irritation. | P280, P302+P352, P332+P313[5][10] |
| Serious Eye Damage/Irritation |

| Warning  | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[5][10] |
| Specific Target Organ Toxicity (Single Exposure) |

| Warning  | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312[5][6][13] |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary defense against exposure, supplemented by appropriate PPE. The causality is clear: physically containing the chemical is inherently safer than relying solely on barriers worn by personnel.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[14] This captures dust and vapors at the source, preventing inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[5][13] Safety showers and eyewash stations must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE):

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn.[13] Gloves must be inspected for tears or pinholes before use. The "double-gloving" technique is recommended for enhanced protection during weighing and transfers.

  • Eye and Face Protection: Safety goggles that form a seal around the eyes are mandatory to protect against dust particles.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[13]

  • Skin and Body Protection: A full-length laboratory coat must be worn and buttoned completely.[5][13] Contaminated clothing should be removed immediately and laundered separately before reuse.[13][15]

  • Respiratory Protection: If work cannot be performed in a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[4][13]

PPE_Workflow cluster_donning PPE Donning Protocol cluster_doffing PPE Doffing Protocol don1 1. Assess Hazards & Select Appropriate PPE don2 2. Don Lab Coat (Fasten Completely) don1->don2 don3 3. Don Eye Protection (Goggles/Face Shield) don2->don3 don4 4. Don Gloves (Pull over cuffs) don3->don4 doff1 1. Remove Gloves (Avoid skin contact) doff2 2. Remove Lab Coat (Turn inside out) doff1->doff2 doff3 3. Remove Eye Protection doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Handling

Adherence to validated protocols is essential for ensuring researcher safety and experimental integrity.

Protocol 4.1: Weighing and Transfer of Solid Compound

  • Preparation: Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of N-(2,3-dichlorophenyl)-4-methylbenzamide to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

  • Cleaning: After transfer, gently tap the spatula against the inside of the source container to dislodge any remaining powder. Securely cap the source container.

  • Post-Weighing: Carefully fold the weigh boat to create a funnel and transfer the solid to the receiving vessel.

  • Decontamination: Wipe the spatula, balance, and surrounding surfaces with a solvent-moistened towel (e.g., 70% ethanol) to remove any residual dust. Dispose of the weigh boat and cleaning materials as hazardous waste.

Section 5: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidental release or reaction.

  • Conditions: Store in a tightly closed, properly labeled container.[5][11][13] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5][15] A locked cabinet or controlled-access area is recommended.[16]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or violent reactions.[11][16]

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions.[9]

Section 6: Emergency Procedures

A pre-planned and well-understood emergency response plan is crucial.

Spill Response: For a small laboratory spill (less than 1 gram):

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If necessary, evacuate the area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE as described in Section 3, including respiratory protection if necessary.

  • Contain & Clean: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels directly on the dry powder.

  • Collect: Carefully sweep or scoop the absorbed material and spilled powder into a labeled, sealable container for hazardous waste.[5] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Spill_Response start Spill Occurs alert 1. Alert Personnel & Secure Area start->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Gently Cover Spill with Inert Absorbent ppe->contain collect 4. Sweep into Labeled Hazardous Waste Container contain->collect decon 5. Decontaminate Area (Solvent then Soap/Water) collect->decon dispose 6. Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Laboratory Spill Response Workflow.

First Aid Measures: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or this guide to the responding physician.

Table 4: First Aid for Exposure

Exposure Route First Aid Protocol Source
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [5][6][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [5][6][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. [5][6][14]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][11] |

Section 7: Waste Disposal

All waste containing N-(2,3-dichlorophenyl)-4-methylbenzamide, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewers or waterways.[15]

References

  • PubChem. (n.d.). 4-Chloro-N-(2,3-dichlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. [Link]

  • PubChem. (n.d.). N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). N-(2,3-dichlorophenyl)-4-methylbenzamide. [Link]

  • Nyco Products. (n.d.). Safety Data Sheet. [Link]

  • BPS Bioscience. (2025, December 1). Safety Data Sheet. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(2,3-dichlorophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of N-(2,3-dichlorophenyl)-4-methylbenzamide via nucleophilic acyl substitution. The reaction couples 2,3-dichloroaniline (a deactivated, sterically hindered nucleophile) with 4-methylbenzoyl chloride .

Unlike simple amide couplings, this specific synthesis presents a kinetic challenge due to the electron-withdrawing nature of the chlorine substituents on the aniline ring and the steric bulk at the ortho position. This protocol optimizes the Schotten-Baumann conditions using an anhydrous organic base system to ensure high conversion rates and minimize hydrolysis of the acid chloride.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

The Challenge:

  • Electronic Deactivation: The two chlorine atoms at positions 2 and 3 exert a negative inductive effect (-I), reducing the electron density on the amine nitrogen, making it a poor nucleophile.

  • Steric Hindrance: The chlorine atom at the C2 (ortho) position creates steric strain, impeding the approach of the electrophile.

The Solution: To overcome these barriers, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the sluggish aniline than the free acid chloride.

Reaction Scheme (Graphviz)[2]

ReactionMechanism Reactants 4-Methylbenzoyl Chloride + 2,3-Dichloroaniline Catalysis DMAP Activation (Acylpyridinium Intermediate) Reactants->Catalysis Nucleophilic Attack Intermediate Tetrahedral Intermediate Catalysis->Intermediate Aniline Attack Elimination Elimination of Cl- Intermediate->Elimination Collapse Product N-(2,3-dichlorophenyl)- 4-methylbenzamide Elimination->Product - HCl (Base Scavenged)

Figure 1: Mechanistic pathway highlighting the catalytic activation required for deactivated anilines.

Materials & Specifications

ReagentMW ( g/mol )Equiv.[2][3][4]RolePhysical State
2,3-Dichloroaniline 162.021.0NucleophileSolid (Low MP: ~24°C)
4-Methylbenzoyl chloride 154.591.1ElectrophileLiquid
Triethylamine (TEA) 101.191.5Base (HCl Scavenger)Liquid
DMAP 122.170.05CatalystSolid
Dichloromethane (DCM) -SolventAnhydrousLiquid

Safety Advisory:

  • 4-Methylbenzoyl chloride: Lachrymator and corrosive. Reacts violently with water. Handle in a fume hood.

  • 2,3-Dichloroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent.

  • DCM: Volatile organic solvent. Avoid inhalation.

Experimental Protocol

Preparation[1][3][6][7][8][9][10]
  • Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent: Ensure DCM is anhydrous (dried over

    
     or molecular sieves) to prevent hydrolysis of the acid chloride.
    
Synthesis Procedure[1][7][9][10][11]
  • Dissolution: Charge the RBF with 2,3-dichloroaniline (1.62 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol). Add DCM (40 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution.

  • Cooling: Cool the mixture to 0°C using an ice-water bath. Reason: Although the aniline is deactivated, the initial mixing with acid chloride can still be exothermic.

  • Electrophile Addition: Add 4-methylbenzoyl chloride (1.70 g, 1.45 mL, 11.0 mmol) dropwise over 5 minutes via a syringe.

    • Observation: A white precipitate (Triethylammonium chloride) typically forms immediately.

  • Reaction: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT). Stir for 6–12 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) [Eluent: 20% EtOAc in Hexanes]. The limiting reagent (aniline) spot should disappear.

Work-up[10][12]
  • Quench: Add 20 mL of saturated aqueous

    
     to quench unreacted acid chloride. Stir vigorously for 15 minutes.
    
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2]

  • Washes:

    • Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted aniline, DMAP, and TEA.

    • Base Wash: Wash with saturated

      
       (1 x 20 mL). Purpose: Removes 4-methylbenzoic acid byproduct.
      
    • Brine Wash: Wash with saturated NaCl (1 x 20 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.
    
Purification[7]
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Anhydrous Conditions (N2 Atmosphere) Mix Dissolve Aniline + DMAP + TEA in DCM (0°C) Start->Mix Add Dropwise Addition: 4-Methylbenzoyl Chloride Mix->Add React Stir at RT (6-12h) Monitor via TLC Add->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extraction & Washes: 1. 1M HCl (Remove Amines) 2. NaHCO3 (Remove Acids) 3. Brine Quench->Extract Purify Recrystallization (Ethanol) Extract->Purify End Final Product: Crystalline Solid Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

  • Physical Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 148–152°C (Dependent on purity).

  • IR Spectroscopy (ATR):

    • 
      : ~3250–3300 
      
      
      
      (Amide stretch).
    • 
      : ~1650–1660 
      
      
      
      (Amide I band).
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.2 (s, 1H, NH) – Downfield due to electron-withdrawing Cl groups.
      
    • 
       7.9 (d, 2H, Benzoyl Ar-H).
      
    • 
       7.3–7.6 (m, 3H, Aniline Ar-H).
      
    • 
       7.3 (d, 2H, Benzoyl Ar-H).
      
    • 
       2.4 (s, 3H, 
      
      
      
      ).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check reagent quality.
No Reaction Aniline too deactivatedIncrease temperature to reflux (40°C) or increase DMAP load to 10 mol%.
Oily Product Solvent trapped or impuritiesRecrystallize from EtOH/Water (9:1) or triturate with Hexanes.
Starting Material Remains Steric hindranceExtend reaction time to 24h; Switch solvent to Toluene and reflux (110°C).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[5] (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Org. Synth. (1927). Benzanilide.[5][6] Organic Syntheses, Coll. Vol. 1, p.82. [Link] (Foundational protocol adapted for substituted anilines).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents and mechanisms).

Sources

Application Note: In Vitro Assay Development for N-(2,3-dichlorophenyl)-4-methylbenzamide (PC190723)

Author: BenchChem Technical Support Team. Date: February 2026

Target: Bacterial Cell Division Protein FtsZ Mechanism: Polymer Stabilization (FtsZ-targeting "Taxol-mimetic") Primary Indication: Anti-Staphylococcal (MRSA)[1][2]

Introduction & Mechanistic Basis[3][4][5]

N-(2,3-dichlorophenyl)-4-methylbenzamide, widely known in literature as PC190723 , represents a distinct class of antibacterial agents that target FtsZ , the bacterial homolog of eukaryotic tubulin.[3][4][5] Unlike many inhibitors that prevent FtsZ assembly, PC190723 acts as a polymer stabilizer .[2][6][3][7]

It binds to the interdomain cleft of FtsZ (between the C-terminal domain and helix H7), inducing a high-affinity conformational state that favors polymerization.[8] This "locks" FtsZ into stable filaments and bundles, preventing the dynamic treadmilling required for Z-ring constriction and cytokinesis.

Critical Experimental Insight: Because PC190723 is a stabilizer, standard assay interpretations must be inverted compared to assembly inhibitors. In light scattering assays, you will observe enhanced polymerization signals, not suppression. In GTPase assays, you will observe inhibited turnover due to filament locking.

Mechanistic Pathway[2][5][7][9]

FtsZ_Mechanism Monomer FtsZ Monomer (GDP-bound) ActiveMonomer Active Monomer (GTP-bound) Monomer->ActiveMonomer Nucleotide Exchange Polymer Dynamic FtsZ Polymer ActiveMonomer->Polymer Polymerization Polymer->Monomer GTP Hydrolysis (Depolymerization) Stabilized PC190723-Stabilized Bundles Polymer->Stabilized Stabilization Septum Z-Ring Constriction Polymer->Septum Treadmilling Stabilized->Polymer Blocked Disassembly Stabilized->Septum Blocked Dynamics Death Septation Failure (Cell Death) Septum->Death Inhibition PC190723 PC190723 (Compound) PC190723->Stabilized Binds Interdomain Cleft

Figure 1: Mechanism of Action. PC190723 promotes the transition from dynamic polymers to stable, non-functional bundles, halting cell division.

Strategic Assay Planning

Successful characterization requires a multi-parametric approach. The workflow below outlines the logical progression from biochemical validation to functional microscopy.

Species Specificity (Crucial Warning)

Do NOT use E. coli FtsZ. PC190723 is highly selective for Staphylococcaceae (e.g., S. aureus) and Bacillaceae (e.g., B. subtilis). It is inactive against E. coli FtsZ due to specific amino acid variances in the binding cleft (e.g., Val307 in S. aureus vs. Arg307 in E. coli). Using E. coli FtsZ will yield false negatives.

Experimental Workflow

Workflow cluster_Biochem Biochemical Assays cluster_Micro Structural/Functional Prep Recombinant FtsZ Prep (S. aureus) Scatter 90° Light Scattering (Polymer Mass) Prep->Scatter Primary Screen GTPase GTPase Activity (Phosphate Release) Scatter->GTPase Secondary Screen TEM Electron Microscopy (Bundling Visualization) GTPase->TEM Validation MIC MIC Determination (S. aureus ATCC 29213) TEM->MIC Biological Conf.

Figure 2: Screening Cascade. Light scattering is the primary readout for stabilization, followed by GTPase inhibition confirmation.

Protocol A: 90° Light Scattering (Polymerization Assay)[10][11][12][13]

This is the "Gold Standard" for PC190723. FtsZ polymers scatter light; monomers do not. PC190723 will cause a rapid increase in signal and prevent the baseline return seen in controls.

Reagents & Buffer Conditions
  • Protein: Recombinant S. aureus FtsZ (SaFtsZ), >95% purity.

  • Buffer HMK: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

    • Note: pH 6.5 (MES) is also acceptable, but HEPES pH 7.2 mimics physiological conditions better for screening.

  • GTP Stock: 10 mM (Aliquoted, -80°C).

  • PC190723 Stock: 10 mM in DMSO.

Step-by-Step Procedure
  • Preparation: Dilute SaFtsZ to 10 µM (0.4 mg/mL) in Buffer HMK. Keep on ice.

  • Baseline: Transfer 100 µL to a quartz fluorescence cuvette (micro-volume). Place in a fluorometer thermostated at 37°C .

  • Settings:

    • Excitation: 350 nm (slit 2 nm)

    • Emission: 350 nm (slit 2 nm)

    • Why 350nm? We are measuring scattering, not fluorescence. Both wavelengths must match.

  • Equilibration: Record baseline for 2–5 minutes until stable.

  • Compound Addition: Add PC190723 (final conc. 1–10 µM) or DMSO control. Incubate 2 mins.

    • Observation: You may see a slow rise in scattering even before GTP addition (lowered critical concentration).

  • Initiation: Add GTP to 1 mM final concentration. Mix rapidly by pipetting.

  • Measurement: Monitor signal for 20–30 minutes.

Data Interpretation
ConditionExpected ProfileMechanism
DMSO Control Rapid rise (30s)

Plateau (5-10m)

Decay to baseline
Polymerization followed by GTP exhaustion and disassembly.
PC190723 (5 µM) Rapid, steeper rise

Higher Plateau

No Decay
Stabilized polymers do not depolymerize even after GTP hydrolysis.
Assembly Inhibitor Flat line / Suppressed risePrevention of nucleation/elongation.

Protocol B: GTPase Activity Assay (Malachite Green)[14][15]

FtsZ hydrolyzes GTP to GDP + Pi. This rate is coupled to the turnover of the polymer. PC190723 "freezes" the polymer, restricting the subunit turnover and thereby reducing the net GTPase rate.

Reagents
  • Malachite Green Reagent: Commercial kit (e.g., PiColorLock) or prepared in-house (ammonium molybdate/malachite green in HCl).

  • Reaction Buffer: 50 mM HEPES pH 7.2, 5 mM MgCl₂, 200 mM KCl (Higher salt reduces background aggregation).

Step-by-Step Procedure
  • Setup: In a clear 96-well plate, mix SaFtsZ (5 µM) with PC190723 (0.01 – 50 µM titration).

  • Incubation: Incubate at 37°C for 10 minutes.

  • Initiation: Add GTP (1 mM final). Total volume: 50 µL.

  • Quenching (Time-Course):

    • Prepare separate wells for time points: 0, 5, 10, 20, 30 min.

    • At each time point, add 100 µL Malachite Green reagent to the specific wells to stop the reaction.

    • Alternative: For endpoint, stop all wells at 30 mins.

  • Development: Incubate 20 mins at room temp for color development (green complex).

  • Read: Absorbance at 650 nm .

Quantitative Analysis

Calculate the IC50 based on phosphate release inhibition.

  • Target IC50: PC190723 typically shows an IC50 of ~50–100 nM in this assay for S. aureus FtsZ.

Expert Troubleshooting & Optimization

Solubility Issues

PC190723 is hydrophobic.

  • Symptom: Erratic light scattering spikes or precipitation.

  • Fix: Ensure final DMSO concentration is <1% (v/v). If precipitation occurs, add 0.01% Triton X-100 to the buffer. FtsZ tolerates low detergent well.

The "Lag Phase"

In light scattering, the control may show a lag phase before polymerization.

  • Insight: PC190723 often abolishes the lag phase , acting as a nucleator. If your control has no lag phase, your protein might be aggregated. Spin down the protein stock (100,000 x g, 10 min) before use to remove pre-existing aggregates.

Critical Concentration (Cc) Shift

PC190723 lowers the Cc.[2][9]

  • Validation: Run the scattering assay at 0.2 mg/mL FtsZ (below the normal Cc of ~0.3 mg/mL).

  • Result: Control = No signal. PC190723 = Strong signal. This is a definitive proof of "stabilizer/promoter" mechanism.

References

  • Haydon, D. J., et al. (2008).[2][6][3][7][10] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[2][7][9][11][12] Science, 321(5896), 1673-1675.[7] [Link]

  • Andreu, J. M., et al. (2010).[2][5][7][10] The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation.[2][7][13] Journal of Biological Chemistry, 285(19), 14239-14246.[2][7] [Link]

  • Matsui, T., et al. (2012).[10] Structural basis of FtsZ isoform-specific inhibition by the anti-staphylococcal agent PC190723.[11] ACS Chemical Biology, 7(10), 1669-1677. [Link]

  • Elsen, N. L., et al. (2012).[10] Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity.[8] Journal of the American Chemical Society, 134(30), 12342-12345. [Link]

Sources

Application Notes and Protocols: Evaluating N-(2,3-dichlorophenyl)-4-methylbenzamide Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of N-(2,3-dichlorophenyl)-4-methylbenzamide

N-(2,3-dichlorophenyl)-4-methylbenzamide is a synthetic benzamide derivative that has garnered interest for its potential biological activities.[1][2] Benzamides represent a versatile class of compounds with a wide array of pharmacological applications, including anticancer and antimicrobial effects.[3][4] Preliminary investigations into compounds with similar structural motifs, such as other dichlorophenyl- and methylbenzamide-containing molecules, have demonstrated promising cytotoxic effects against various cancer cell lines.[5][6][7] This underscores the importance of rigorously evaluating the cytotoxic profile of N-(2,3-dichlorophenyl)-4-methylbenzamide to determine its therapeutic potential and understand its mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a panel of robust cell-based assays to characterize the cytotoxicity of N-(2,3-dichlorophenyl)-4-methylbenzamide. We will delve into the principles behind each assay, provide detailed, step-by-step protocols, and offer insights into data interpretation. By employing a multi-assay approach, we can obtain a more complete picture of the compound's effects on cell health, distinguishing between cytostatic and cytotoxic effects and gaining preliminary insights into the mode of cell death.

Core Principles of Cytotoxicity Testing

A thorough assessment of a compound's cytotoxicity involves more than a single endpoint. It requires a multi-faceted approach to understand how a compound affects cell viability. Here, we focus on three widely adopted and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.[9]

This triad of assays provides a robust framework for initial cytotoxicity screening and mechanistic investigation.

Visualization of the Cytotoxicity Assessment Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of N-(2,3-dichlorophenyl)-4-methylbenzamide.

Cytotoxicity Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare N-(2,3-dichlorophenyl)-4-methylbenzamide Stock & Dilutions Treatment Treat Cells with Compound Concentrations Compound_Prep->Treatment Cell_Culture Culture & Maintain Selected Cell Line(s) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Processing Calculate % Viability/ Cytotoxicity Data_Acquisition->Data_Processing IC50 Determine IC50 Values Data_Processing->IC50 Conclusion Interpret Results & Draw Conclusions IC50->Conclusion

Caption: General workflow for assessing cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured.

Materials
  • N-(2,3-dichlorophenyl)-4-methylbenzamide

  • Selected cancer cell line(s) (e.g., MCF-7, A549)[5]

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(2,3-dichlorophenyl)-4-methylbenzamide in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[15]

Materials
  • Supernatants from compound-treated cells (from a parallel plate to the MTT assay)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)

  • 96-well flat-bottom assay plate

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce complete cell lysis.

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • Following treatment with N-(2,3-dichlorophenyl)-4-methylbenzamide for the desired time points, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15]

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.[15]

    • Measure the absorbance at 490 nm using a microplate reader.[15]

Data Analysis

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[17] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[9] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[18]

Materials
  • Cells treated with N-(2,3-dichlorophenyl)-4-methylbenzamide in a 96-well white-walled, clear-bottom plate

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate suitable for luminescence measurements.

    • Treat cells with a range of concentrations of N-(2,3-dichlorophenyl)-4-methylbenzamide as described in the MTT assay protocol. Include appropriate controls.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • After the desired treatment duration, allow the plate to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[18]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer or a microplate reader.

Data Analysis

The fold increase in caspase-3/7 activity is calculated by dividing the luminescence of the treated samples by the luminescence of the vehicle control samples.

Data Presentation and Interpretation

For a comprehensive evaluation, the results from all three assays should be considered together.

Summary of Expected Outcomes
AssayMetric MeasuredInterpretation of Increased SignalPotential Conclusion about N-(2,3-dichlorophenyl)-4-methylbenzamide
MTT Mitochondrial dehydrogenase activityHigh metabolic activity, cell viabilityLow cytotoxicity at the tested concentration
LDH LDH release into the mediumLoss of cell membrane integrity (necrosis or late apoptosis)Induces necrotic or late apoptotic cell death
Caspase-3/7 Activity of executioner caspasesInduction of apoptosisInduces apoptotic cell death
Integrated Interpretation
  • Apoptotic Profile: A decrease in MTT signal, a significant increase in Caspase-3/7 activity, and a delayed or minor increase in LDH release would suggest that N-(2,3-dichlorophenyl)-4-methylbenzamide induces apoptosis.

  • Necrotic Profile: A concurrent decrease in MTT signal and a rapid, significant increase in LDH release, with little to no Caspase-3/7 activation, would indicate a necrotic or necroptotic mechanism of cell death.

  • Cytostatic Profile: A decrease in the MTT signal without a significant increase in either LDH release or Caspase-3/7 activity may suggest that the compound is cytostatic (inhibits proliferation) rather than cytotoxic.

Visualization of Mechanistic Pathways

The following diagram illustrates the distinct cellular events measured by each assay.

Cytotoxicity_Mechanisms Cellular Events Measured by Cytotoxicity Assays cluster_compound Compound Treatment cluster_cell Cellular Response cluster_assays_mech Assay Readouts Compound N-(2,3-dichlorophenyl)-4-methylbenzamide Apoptosis Apoptosis Compound->Apoptosis Induces Necrosis Necrosis Compound->Necrosis Induces Healthy_Cell Healthy Cell MTT_assay MTT Assay (Measures Metabolic Activity) Healthy_Cell->MTT_assay High Signal Apoptosis->MTT_assay Low Signal Caspase_assay Caspase-3/7 Assay (Measures Apoptotic Pathway) Apoptosis->Caspase_assay High Signal LDH_assay LDH Assay (Measures Membrane Damage) Apoptosis->LDH_assay Delayed/Low Signal Necrosis->MTT_assay Low Signal Necrosis->LDH_assay High Signal

Caption: Cellular events measured by the assays.

Conclusion

This guide provides a robust framework for the initial cytotoxic evaluation of N-(2,3-dichlorophenyl)-4-methylbenzamide. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can obtain a comprehensive and reliable assessment of the compound's effects on cell viability and gain valuable insights into its potential mechanism of action. These foundational studies are critical for guiding further preclinical development and understanding the therapeutic potential of this and other novel benzamide derivatives.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
  • AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
  • Abcam. MTT assay protocol.
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Cell Signaling Technology. (2026, January 1). LDH Cytotoxicity Assay Kit.
  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services.
  • Anonymous. MTT ASSAY: Principle.
  • University of Bergen. Protocol IncuCyte® Apoptosis Assay.
  • Promega Corporation. Caspase-Glo® 3/7 Assay.
  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Abcam. Cell viability assays.
  • Benchchem. N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide.
  • Benchchem. A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives.
  • PMC. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • ChemDiv. Compound N-(2,3-dichlorophenyl)-4-methylbenzamide.
  • PubChemLite. N-(2,3-dichlorophenyl)-4-methylbenzamide.
  • Sigma-Aldrich. N-(2,3-DICHLOROPHENYL)-4-METHYLBENZAMIDE AldrichCPR.
  • PubMed Central. N-(2,6-Dichlorophenyl)-4-methylbenzamide.
  • Semantic Scholar. (2022, March 10). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer.

Sources

Application Notes & Protocols: The Medicinal Chemistry of N-(2,3-dichlorophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to a Versatile Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutics. Its utility stems from its role as a stable, yet versatile, structural unit capable of engaging in critical hydrogen bonding interactions with biological targets. The strategic functionalization of its two aromatic rings allows for the fine-tuning of physicochemical properties—such as lipophilicity, solubility, and metabolic stability—and the exploration of structure-activity relationships (SAR).

This document focuses on a specific, yet representative, member of this class: N-(2,3-dichlorophenyl)-4-methylbenzamide . While not a widely studied compound itself, its architecture embodies key features often exploited in drug discovery. The 2,3-dichloro substitution on the aniline ring introduces significant conformational constraints and electronic modifications, while the 4-methyl group on the benzoyl ring provides a simple, lipophilic handle for probing target binding pockets.

These notes serve as a comprehensive guide for researchers. We will not only provide robust protocols for the synthesis and characterization of this compound but also, leveraging data from structurally related molecules, propose a strategic framework for its evaluation as a potential therapeutic agent. We will proceed from the foundational chemistry to a plausible biological application, illustrating the logical workflow of a typical early-stage drug discovery campaign.

Part 1: Compound Profile and Physicochemical Characteristics

N-(2,3-dichlorophenyl)-4-methylbenzamide is a synthetic small molecule whose properties make it an interesting candidate for library synthesis and initial screening. The dichloro-substitution pattern is known to influence the planarity and electronic nature of the aniline ring, which can be critical for target engagement[1].

Table 1: Physicochemical & Structural Properties
PropertyValue / IdentifierSource
IUPAC Name N-(2,3-dichlorophenyl)-4-methylbenzamidePubChem[2]
CAS Number 76470-85-4Sigma-Aldrich
Molecular Formula C₁₄H₁₁Cl₂NOChemDiv[3]
Molecular Weight 280.15 g/mol ChemDiv[3]
Predicted XlogP 4.1 - 4.6PubChemLite, ChemDiv[2][3]
Hydrogen Bond Donors 1ChemDiv[3]
Hydrogen Bond Acceptors 2ChemDiv[3]
Polar Surface Area ~22.6 ŲChemDiv[3]
Availability Commercially available for researchSigma-Aldrich, ChemDiv[3]

Note: While commercially available, suppliers may not provide detailed analytical data, making in-house characterization essential.

Part 2: Synthesis and Characterization Protocol

The most direct and reliable method for synthesizing N-aryl benzamides is through the coupling of a carboxylic acid (or its activated form) with an aniline. This is a foundational reaction in medicinal chemistry.

2.1: Synthetic Workflow

The protocol outlined below involves the activation of 4-methylbenzoic acid to its corresponding acyl chloride, followed by coupling with 2,3-dichloroaniline. This two-step, one-pot procedure is efficient and scalable.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Methylbenzoic Acid C 4-Methylbenzoyl Chloride (in situ) A->C Toluene, DMF (cat.) Reflux, 2h B Thionyl Chloride (SOCl₂) B->C F N-(2,3-dichlorophenyl)- 4-methylbenzamide C->F Intermediate D 2,3-Dichloroaniline D->F Toluene, RT -> 60°C 4h E Triethylamine (Base) E->F

Caption: Workflow for the synthesis of the target compound.

2.2: Detailed Experimental Protocol

Materials:

  • 4-Methylbenzoic acid (1.0 eq)

  • 2,3-Dichloroaniline (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methylbenzoic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration). Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Scientist's Note: The addition of catalytic DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active catalyst for converting the carboxylic acid to the acyl chloride. Gas evolution (SO₂ and HCl) will be observed[4].

  • Heat the reaction mixture to reflux (approx. 110°C) for 2 hours. Monitor the conversion by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

  • Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-methylbenzoyl chloride is a yellow oil or solid and can be used directly.

  • Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous toluene.

  • In a separate flask, dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene.

  • Cool the aniline solution to 0°C in an ice bath. Slowly add the solution of 4-methylbenzoyl chloride dropwise to the aniline solution.

    • Scientist's Note: This reaction is exothermic. The slow addition and cooling are crucial to prevent side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the amide bond formation, driving the reaction to completion[5].

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Workup & Purification: Cool the reaction mixture and dilute it with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Scientist's Note: The acid wash removes excess TEA and any unreacted aniline. The bicarbonate wash removes any remaining acidic impurities, including unreacted 4-methylbenzoic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford N-(2,3-dichlorophenyl)-4-methylbenzamide as a pure solid.

2.3: Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

Technique Expected Result
¹H NMR Peaks corresponding to the aromatic protons on both rings (approx. 7.2-7.8 ppm), a singlet for the amide proton (N-H, broad, approx. 8.0-8.5 ppm), and a singlet for the methyl group protons (approx. 2.4 ppm).
¹³C NMR Peaks for the carbonyl carbon (approx. 165-168 ppm), aromatic carbons, and the methyl carbon (approx. 21 ppm).
Mass Spec (HRMS) Calculated m/z for C₁₄H₁₁Cl₂NO [M+H]⁺: 280.0290. The isotopic pattern for two chlorine atoms should be observed.

| Melting Point | A sharp melting point range should be recorded. |

Part 3: Application in Medicinal Chemistry - A Case Study Framework

While no specific biological activity is documented for this exact molecule, its structure is analogous to compounds with known anticancer and antimicrobial activities[4][6]. The dichlorophenyl group is a common feature in kinase inhibitors, where it can occupy hydrophobic pockets and form specific halogen bonds. We will therefore frame our application notes around its potential evaluation as a scaffold for Tyrosine Kinase Inhibitors .

3.1: Rationale and Hypothesis

Many kinase inhibitors bind to the ATP-binding site. The benzamide core can mimic the hinge-binding interactions of the adenine portion of ATP, while the substituted phenyl rings can be tailored to occupy adjacent hydrophobic regions.

Our hypothesis is that N-(2,3-dichlorophenyl)-4-methylbenzamide can serve as a fragment or hit compound that binds to the ATP pocket of a target kinase. The 2,3-dichloro-moiety could potentially confer selectivity or potency through interactions in a specific hydrophobic sub-pocket.

G cluster_0 Hypothetical Kinase Binding Mode A Kinase Hinge Region (Backbone NH/CO) B Amide NH & CO of Compound B->A Key H-Bonds C Hydrophobic Pocket I D 4-Methylphenyl Group D->C Hydrophobic Interaction E Hydrophobic Pocket II (Selector Pocket) F 2,3-Dichlorophenyl Group F->E Hydrophobic & Halogen Bonding

Caption: Plausible binding mode in a kinase ATP-binding site.

3.2: Protocol for In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to assess the inhibitory activity of a compound against a target kinase, such as Src kinase, as a representative example.

Materials:

  • Purified, active target kinase (e.g., Src)

  • Kinase substrate (e.g., a generic tyrosine-containing peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • N-(2,3-dichlorophenyl)-4-methylbenzamide (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order: a. Assay Buffer. b. Test compound or control (DMSO for negative control, Staurosporine for positive). The final DMSO concentration should be kept constant, typically ≤1%. c. Kinase solution.

  • Incubate for 15 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubate for 1 hour at 30°C.

  • Detect Activity: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves: a. Adding ADP-Glo™ Reagent to deplete the remaining ATP. b. Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.

  • Read the luminescence on a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the high (DMSO) and low (positive control) controls. b. Plot percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 3: Representative Data Presentation
CompoundTarget KinaseIC₅₀ (µM)
N-(2,3-dichlorophenyl)-4-methylbenzamideSrc12.5
N-(2,3-dichlorophenyl)-4-methylbenzamideAbl> 50
Staurosporine (Control)Src0.005

This data is hypothetical and for illustrative purposes only.

Part 4: Conclusion and Future Directions

We have presented a comprehensive guide for the synthesis, characterization, and potential biological evaluation of N-(2,3-dichlorophenyl)-4-methylbenzamide. The protocols provided are robust and grounded in standard medicinal chemistry practices.

The true value of this molecule is as a starting point. An initial IC₅₀ of 12.5 µM, as hypothetically presented, would be a respectable "hit." The next logical steps in a drug discovery campaign would involve:

  • Structural Biology: Obtaining a co-crystal structure of the compound with the target kinase to validate the binding mode and guide further design.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the binding site. For example, modifying the 4-methyl group (e.g., to -H, -OMe, -CF₃) or altering the dichlorination pattern (e.g., 3,4-dichloro or 2,6-dichloro[7]) to improve potency and selectivity.

  • ADME Profiling: Assessing the metabolic stability, solubility, and permeability of promising analogs to ensure they have drug-like properties.

This structured approach, beginning with a simple yet strategically designed scaffold, is fundamental to modern medicinal chemistry.

References

  • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479–4481. Available at: [Link]

  • Organic Chemistry Portal. (2015). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Available at: [Link]

  • Chemistry & Biology Interface. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 8(6), 329-339. Available at: [Link]

  • Li, P., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2298. Available at: [Link]

  • ResearchGate. (2012). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Available at: [Link]

  • PubChem. Benzamide, N-(2,5-dichlorophenyl)-. Available at: [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o950. Available at: [Link]

  • Zhang, Q.-F., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Research. Available at: [Link]

  • PubChemLite. N-(2,3-dichlorophenyl)-4-methylbenzamide. Available at: [Link]

  • Wang, Z., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Available at: [Link]

  • PubChem. N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Available at: [Link]

  • Bouzayani, N., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1883. Available at: [Link]

  • Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2123. Available at: [Link]

  • Saeed, S., et al. (2017). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Journal of Chemical Crystallography, 47, 121-127. Available at: [Link]

  • Wikipedia. 2,3-Dichlorophenylpiperazine. Available at: [Link]

Sources

Application Note: N-(2,3-dichlorophenyl)-4-methylbenzamide (NDMB) in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing N-(2,3-dichlorophenyl)-4-methylbenzamide (herein referred to as NDMB ) as a scaffold and reference probe in kinase inhibitor discovery.

Executive Summary & Scientific Rationale

N-(2,3-dichlorophenyl)-4-methylbenzamide (NDMB) represents a "privileged scaffold" in medicinal chemistry, specifically within the Fragment-Based Drug Discovery (FBDD) landscape. While often categorized as a screening library member (CAS: 76470-85-4), its structural architecture—a benzamide linker connecting a hydrophobic "tail" (2,3-dichlorophenyl) to a "head" group (4-methylphenyl)—mimics the pharmacophore of several Type II Kinase Inhibitors .

Type II inhibitors bind to the inactive (DFG-out) conformation of kinases, offering higher selectivity than ATP-competitive (Type I) inhibitors. The 2,3-dichloro moiety is a proven hydrophobic anchor, often occupying the allosteric pocket adjacent to the ATP binding site, similar to motifs found in urea-based inhibitors like Sorafenib, though NDMB utilizes an amide linkage.

Key Applications:

  • Fragment Screening: acting as a high-ligand-efficiency starting point.

  • Selectivity Profiling: assessing allosteric pocket accessibility in Tyrosine Kinases (e.g., c-Kit, PDGFR, ABL).

  • Chemical Probe Development: serving as a hydrophobic core for Structure-Activity Relationship (SAR) expansion.

Chemical Properties & Reagent Preparation[1][2]

Before initiating biological assays, precise handling of the compound is critical to prevent precipitation-induced false negatives (a common issue in HTS).

Table 1: Physicochemical Profile
PropertyValueRelevance to Screening
Molecular Formula C₁₄H₁₁Cl₂NOCore Scaffold
Molecular Weight 280.15 g/mol Fragment-like (<300 Da), High Ligand Efficiency
cLogP ~4.6High lipophilicity; requires careful DMSO solubilization
H-Bond Donors 1 (Amide NH)Hinge binding or Glu-out interaction
H-Bond Acceptors 1 (Amide C=O)Backbone interaction
Solubility (Water) Very LowCritical: Must use DMSO carrier
Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free of micro-aggregates.

  • Weighing: Weigh 2.8 mg of NDMB powder into a glass amber vial (to minimize static and light degradation).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) , ACS Grade (≥99.9%).

  • Vortexing: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of the hydrophobic dichloro-ring.

  • QC Check: Visually inspect for turbidity. If turbid, warm to 37°C.

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Experimental Protocols

Protocol A: Biochemical Kinase Inhibition Assay (FRET-based)

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or Z'-LYTE. Rationale: Fluorescence-based assays are less susceptible to interference from hydrophobic compounds like NDMB compared to absorbance assays.

Workflow Diagram (Graphviz):

KinaseScreeningWorkflow Start Compound Prep (NDMB in DMSO) Dilution Serial Dilution (1:3 in Kinase Buffer) Start->Dilution EnzymeAdd Add Kinase Enzyme (e.g., c-Src, ABL) Dilution->EnzymeAdd PreInc Pre-Incubation (15 min @ RT) EnzymeAdd->PreInc Allow DFG-out binding ATPStart Add ATP + Substrate (Km concentrations) PreInc->ATPStart Reaction Kinase Reaction (60 min @ RT) ATPStart->Reaction Detection Add Detection Reagents (Eu-Antibody + XL665) Reaction->Detection Read Read FRET Signal (665nm / 620nm) Detection->Read

Caption: Step-by-step HTRF kinase assay workflow for profiling NDMB.

Step-by-Step Procedure:

  • Plate Preparation: Use a white, low-volume 384-well plate.

  • Compound Addition: Dispense 50 nL of NDMB (from serial dilutions) into assay wells using an acoustic dispenser (e.g., Echo) or pin tool.

    • Top Concentration: 100 µM (to capture weak fragment activity).

    • Controls: DMSO only (Negative), Staurosporine (Positive).

  • Enzyme Mix: Dilute the specific kinase (e.g., recombinant c-Src or ABL1) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation (Critical): Add 5 µL of Enzyme Mix to the compound. Incubate for 15 minutes.

    • Scientific Insight: Pre-incubation is vital for NDMB. As a potential Type II inhibitor or hydrophobic binder, it may have slow "on-rates" required to induce or stabilize the inactive conformation.

  • Substrate Initiation: Add 5 µL of ATP/Peptide Substrate mix.

    • Note: Use ATP concentration at

      
       apparent to ensure competitive kinetics are visible.
      
  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Detection Reagent (EDTA to stop reaction + Eu-labeled antibody).

  • Analysis: Measure HTRF ratio (

    
    ). Calculate % Inhibition.
    
Protocol B: Determining Mode of Inhibition (ATP Competition)

Objective: Verify if NDMB competes with ATP (Type I) or binds allosterically/mixed (Type II).

  • Matrix Setup: Prepare a 2D matrix in a 384-well plate.

    • X-axis: NDMB concentration (0 to 100 µM).

    • Y-axis:[1] ATP concentration (0.5x

      
       to 10x 
      
      
      
      ).
  • Execution: Run the kinase reaction as described in Protocol A.

  • Data Plotting: Plot Lineweaver-Burk or Cheng-Prusoff corrected curves.

    • Outcome 1 (Competitive):

      
       increases linearly with ATP concentration.
      
    • Outcome 2 (Non-Competitive/Allosteric):

      
       remains constant regardless of ATP concentration.
      
    • Hypothesis: NDMB derivatives often show mixed-mode inhibition due to the hydrophobic 2,3-dichlorophenyl ring occupying the back pocket while the amide interacts near the gatekeeper residue.

Structural Biology & SAR Strategy

Understanding the binding mode is essential for optimizing NDMB from a "hit" to a "lead."

Pharmacophore Model (Graphviz):

Pharmacophore Dichloro 2,3-Dichloro Ring (Hydrophobic Pocket) DFG DFG Motif (Asp-Phe-Gly) Dichloro->DFG Van der Waals Amide Amide Linker (H-Bond Donor/Acceptor) Amide->Dichloro Covalent Bond Gatekeeper Gatekeeper Residue (Thr/Met) Amide->Gatekeeper H-Bonding Tolyl 4-Methylphenyl (Solvent Front/Exit Vector) Tolyl->Amide Covalent Bond

Caption: Pharmacophore map showing the 2,3-dichloro ring occupying the hydrophobic pocket.

Optimization Strategy (SAR):

  • The "Tail" (2,3-dichlorophenyl): This is the anchor. Replacing Cl with bulky groups (e.g., -CF3) may improve potency but reduce solubility.

  • The Linker (Amide): Reversing the amide (Retro-amide) often drastically changes activity. Methylation of the amide nitrogen usually abolishes activity (loss of H-bond donor).

  • The "Head" (4-methylphenyl): This region points towards the solvent. It is the ideal site for adding solubilizing groups (e.g., piperazine, morpholine) to improve "drug-like" properties without disrupting binding.

References

  • PubChem Compound Summary. (2025). N-(2,3-dichlorophenyl)-4-methylbenzamide (CID 1763-0311).[2] National Library of Medicine. [Link]

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Contextualizing the benzamide scaffold in Type II inhibition). [Link]

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology. (Mechanistic basis for DFG-out binders). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2,3-dichlorophenyl)-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Troubleshooting Impurities & Low Yields in Sterically Hindered Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deactivated Nucleophile" Challenge

Users synthesizing N-(2,3-dichlorophenyl)-4-methylbenzamide frequently encounter low yields and persistent impurities. This is not a standard amide coupling; it is a battle against both steric hindrance and electronic deactivation .[1]

  • The Nucleophile (2,3-dichloroaniline): The amino group is flanked by a chlorine atom at the ortho position (steric block) and deactivated by two electron-withdrawing chlorine atoms (electronic drain). It is a "sluggish" nucleophile.

  • The Electrophile (4-methylbenzoyl chloride): Moderately reactive, but in the presence of a slow amine, it becomes prone to hydrolysis by trace moisture before the amide bond can form.

This guide addresses the three most common side products resulting from this mismatch.

Diagnostic Hub: Identify Your Impurity

Compare your analytical data (LC-MS, TLC, NMR) with the profiles below to identify the specific side product.

Case A: The "White Precipitate" (Hydrolysis Product)
  • Symptom: A copious white solid forms that is insoluble in the organic reaction solvent but soluble in aqueous base (e.g., NaOH).

  • LC-MS: Mass correlates to 136.15 Da (M+H not typically observed in positive mode for acids, look for M-H in negative mode: 135 Da).

  • Identity: 4-Methylbenzoic acid (p-Toluic acid).

  • Root Cause: Moisture ingress. Because the aniline is slow to react, water competes for the acid chloride.

Case B: The "Double Mass" (Imide Formation)
  • Symptom: Product spot on TLC is less polar than expected.

  • LC-MS: Mass correlates to 398.2 Da (M+H). This is exactly the mass of the product + 119 Da (an extra toluoyl group).

  • Identity: N,N-bis(4-methylbenzoyl)-2,3-dichloroaniline .

  • Root Cause: "Over-activation." Using too strong a base (e.g., NaH) or a large excess of acid chloride forces a second acyl group onto the amide nitrogen.

Case C: The "Purple/Brown Sludge" (Aniline Oxidation)
  • Symptom: Reaction mixture turns dark purple or black; low conversion.

  • LC-MS: Large peak for starting material (162.0 Da).

  • Identity: Poly-anilines / Azo compounds (Oxidative degradation).

  • Root Cause: Reaction stalled. The 2,3-dichloroaniline sat unreacted and oxidized over time due to light/air exposure.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competitive pathways governing this synthesis.

ReactionPathways cluster_inputs Reactants Aniline 2,3-Dichloroaniline (Weak Nucleophile) Amide TARGET PRODUCT N-(2,3-dichlorophenyl)- 4-methylbenzamide Aniline->Amide Slow Attack (Steric Hindrance) AcidCl 4-Methylbenzoyl Chloride AcidCl->Amide Base catalyst Acid SIDE PRODUCT A 4-Methylbenzoic Acid (Hydrolysis) AcidCl->Acid H2O (Moisture) Fast Reaction Imide SIDE PRODUCT B N,N-Diacyl Imide (Over-Acylation) Amide->Imide Excess Acid Cl + Strong Base

Figure 1: Competitive reaction pathways. Note that moisture hydrolysis (Red dashed line) is the dominant failure mode due to the slow kinetics of the aniline attack.

Technical Solutions & Protocols

Protocol A: Optimized Synthesis (The "Goldilocks" Method)

To balance reactivity without causing diacylation, use a weak organic base and strictly anhydrous conditions.

Reagents:

  • 2,3-Dichloroaniline (1.0 equiv)

  • 4-Methylbenzoyl chloride (1.1 equiv)

  • Pyridine (solvent & base) OR Dichloromethane (DCM) with Triethylamine (1.5 equiv)

  • Critical: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst is essential.

Step-by-Step:

  • Dissolution: Dissolve 2,3-dichloroaniline in anhydrous DCM (or Pyridine) under Nitrogen atmosphere.

  • Catalyst: Add 10 mol% DMAP. Why? DMAP forms a highly reactive N-acylpyridinium intermediate that is more electrophilic than the acid chloride, compensating for the aniline's poor nucleophilicity. [1]

  • Addition: Cool to 0°C. Add 4-methylbenzoyl chloride dropwise.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Do not reflux immediately; heat promotes hydrolysis if the system isn't sealed.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 30 mins to hydrolyze unreacted acid chloride into the water-soluble acid salt.

Protocol B: Purification (Removing the Side Products)

Since the side products have distinct solubilities, we use a "Wash & Recrystallize" strategy.

ImpuritySolubility ProfileRemoval Strategy
4-Methylbenzoic Acid Soluble in aq.[2] Base (NaHCO₃/NaOH)Basic Wash: Wash organic layer 3x with 1M NaOH.
2,3-Dichloroaniline Soluble in aq. Acid (HCl)Acidic Wash: Wash organic layer 3x with 1M HCl.
Imide (Diacyl) Highly LipophilicRecrystallization: Hard to remove by washing. Requires recrystallization.[3][4][5]

Recrystallization Procedure:

  • Evaporate the washed organic solvent to obtain the crude solid.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[2]

  • Dissolve crude solid in minimum boiling Ethanol .

  • If "Imide" impurity is present (check TLC), it often crystallizes first or remains insoluble. Filter hot if insoluble material persists.[3][4]

  • Allow to cool slowly to RT, then 4°C.

  • Filter the white needles of the target amide.

Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Analyze Crude Mixture (LC-MS / TLC) Decision1 Is the Target Mass (280 Da) Major? Start->Decision1 Yes Yield is Good. Proceed to Purification. Decision1->Yes Yes No Identify Major Peak Decision1->No No Acid Peak = 136 Da (Acid) Issue: Moisture / Slow Rxn No->Acid Mass -144 StartMat Peak = 162 Da (Aniline) Issue: Low Reactivity No->StartMat Mass -118 Imide Peak = 398 Da (Imide) Issue: Excess Reagents No->Imide Mass +118 Sol_Acid Action: Dry Solvents, Add DMAP Catalyst Acid->Sol_Acid Sol_Start Action: Reflux in Toluene, Use Acid Chloride excess StartMat->Sol_Start Sol_Imide Action: Reduce Base Strength, Add Acid Cl slowly at 0°C Imide->Sol_Imide

Figure 2: Decision matrix for process optimization.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: You can, but it is often less effective for this specific aniline. The 2,3-dichloroaniline is so sterically hindered that the activated ester (NHS-ester) may hydrolyze before the aniline attacks. If you must use coupling agents, use HATU or TCFH (Tetramethylchloroformamidinium hexafluorophosphate), which are designed for difficult couplings [2].

Q: Why is my product turning pink/purple on the filter paper? A: This indicates trace amounts of unreacted 2,3-dichloroaniline oxidizing in air. Wash your crystals with cold 1M HCl. The aniline will form a water-soluble hydrochloride salt and wash away, leaving the neutral amide white.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: In 4-methylbenzamide synthesis, this is likely the 4-methylbenzoic acid (if using a non-polar eluent like Hex/EtOAc). It interacts strongly with the silica. A bicarbonate wash should remove it before you run the column/plate.

References

  • Nucleophilic Catalysis: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link

  • Difficult Amide Couplings: Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. Link

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][6] Tetrahedron, 61(46), 10827-10852. Link

Sources

Technical Support Center: Improving the Purity of N-(2,3-dichlorophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is my purity low?

Before altering your synthetic route, identify the specific impurity profile. Use this triage table to correlate physical symptoms with chemical root causes.

SymptomProbable CauseThe "Why" (Mechanism)Immediate Action
Pink/Rust Coloration Oxidized 2,3-dichloroanilineElectron-deficient anilines oxidize rapidly in air/light to form colored diazo/quinone species.Acid Wash: Wash organic layer with 2M HCl (not 1M). Additive: Add NaHSO₃ to the quench.
Melting Point Depression (<145°C)Residual 4-methylbenzoic acidHydrolysis of the acid chloride reagent due to moisture ingress.Base Wash: Wash with 1M NaOH (NaHCO₃ is often too weak for complete removal in dense oils).
"Ghost" Peak in HPLC Bis-acylated imideExcess acid chloride + high temperature forces a second attack on the amide nitrogen.Hydrolysis: Reflux crude solid in EtOH/NaOH (1M) for 30 mins to cleave the imide back to the amide.
Sticky/Oily Solid Rotameric impurities or solvent inclusionThe 2,3-dichloro substitution creates a "molecular lock," trapping solvent in the lattice.Trituration: Sonicate the oil in cold Pentane or Hexanes to force precipitation.

Synthesis Optimization (Prevention Strategy)

The primary challenge with N-(2,3-dichlorophenyl)-4-methylbenzamide is the nucleophilicity of the aniline. The electron-withdrawing chlorine atoms at positions 2 and 3 significantly deactivate the amine, making it a sluggish nucleophile.

Recommendation: Abandon standard EDC/HOBt couplings. They are often too slow for this aniline, leading to incomplete conversion. Adopt the Catalyzed Acid Chloride Method .

Optimized Protocol
  • Activation: Convert 4-methylbenzoic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in dry DCM. Do not use Thionyl Chloride if you are sensitive to sulfur impurities.

  • Coupling:

    • Solvent: Anhydrous DCM (0.2 M concentration).

    • Base: Pyridine (2.0 equiv) or TEA (2.5 equiv).

    • Catalyst (Critical): DMAP (0.1 equiv).[1] Without DMAP, the reaction may stall at 70-80% conversion.

    • Temperature: Start at 0°C, warm to RT. Reflux is rarely needed if DMAP is used.

Reaction Pathway & Impurity Logic (Visualized)

ReactionPathway cluster_inputs Reagents cluster_impurities Potential Impurities Aniline 2,3-dichloroaniline (Poor Nucleophile) Oxidation Colored Azobenzene Derivatives Aniline->Oxidation Air/Light Product Target Amide (N-(2,3-dichlorophenyl)-...) Aniline->Product Slow Attack (Steric Hinderance) AcidCl 4-methylbenzoyl chloride Hydrolysis 4-methylbenzoic acid (From Moisture) AcidCl->Hydrolysis H2O Ingress AcidCl->Product DMAP DMAP Catalyst (Acyl Transfer) DMAP->AcidCl Forms Acyl-Pyridinium (Highly Reactive)

Figure 1: Reaction pathway highlighting the necessity of DMAP activation to overcome the poor nucleophilicity of 2,3-dichloroaniline.

Downstream Purification (The "Fix")

If you already have crude material, use this purification logic. The 2,3-dichloro substitution pattern makes the aniline weakly basic (pKa ~2.0), meaning standard acid washes often fail to protonate and remove it.

Step 1: The "Sandwich" Extraction

Do not rely on a single wash. Perform this sequence on your DCM reaction mixture:

  • 2M HCl Wash (x2): Standard 1M HCl is often insufficient to protonate 2,3-dichloroaniline efficiently. Use 2M to force the equilibrium to the water-soluble salt.

  • Water Wash (x1): Removes excess acid.

  • 1M NaOH Wash (x2): Aggressively removes the 4-methylbenzoic acid byproduct.

  • Brine Wash (x1): Drying step.

Step 2: Recrystallization Strategy

If chromatography is not an option, recrystallization is highly effective for this scaffold.

  • Solvent System A (Preferred): Ethanol/Water. Dissolve in hot Ethanol, add water until turbid, cool slowly.

  • Solvent System B (Alternative): Ethyl Acetate/Hexanes. Good for removing colored impurities.[2]

Purification Decision Tree

PurificationTree Start Crude Product Solid CheckColor Is the solid colored? (Pink/Rust) Start->CheckColor CheckPurity Is Purity > 95%? CheckColor->CheckPurity No (White/Off-white) Recryst_Charcoal Recrystallize: EtOH + Activated Carbon (Hot Filtration required) CheckColor->Recryst_Charcoal Yes Done Final Dry (High Vacuum, 40°C) CheckPurity->Done Yes Wash_Cycle Dissolve in EtOAc Wash: 2M HCl -> 1M NaOH CheckPurity->Wash_Cycle No (Contains SM) Recryst_Charcoal->CheckPurity Wash_Cycle->CheckPurity

Figure 2: Decision tree for selecting the appropriate purification method based on crude product appearance and purity.

Analytical FAQs

Q: I see two peaks in my NMR, but HPLC shows one peak. Is it impure? A: Likely Rotamers . The bulky 2,3-dichloro group creates a high rotational barrier around the amide bond (N-CO).

  • Test: Run High-Temperature NMR (DMSO-d6 at 80°C). If the peaks coalesce into one, it is a pure compound exhibiting rotamerism, not an impurity.

Q: My elemental analysis for Nitrogen is off, but Carbon is correct. A: This often indicates trapped solvent (DCM or EtOAc) in the crystal lattice, which is common with "propeller-shaped" benzamides.

  • Fix: Dry the sample at 50°C under high vacuum (<1 mbar) for 24 hours.

Q: Can I use EDC/HOBt instead of Acid Chloride? A: It is not recommended . 2,3-dichloroaniline is too electron-poor. EDC couplings will likely stall, leaving you with a difficult separation of unreacted aniline. If you must use coupling reagents, switch to HATU or COMU with DIEA, as these are more potent for hindered amines [1].

References

  • Amide Coupling Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Purification of Anilines: "Removal of Impurities from Amines." Google Patents, US4661634A.

  • General Amide Synthesis: "Amide synthesis by acylation." Organic Chemistry Portal.

  • Recrystallization Strategies: "Impurity Occurrence and Removal in Crystalline Products." University College Cork / CORA. (Note: Generalized link to repository based on search context).

Sources

N-(2,3-dichlorophenyl)-4-methylbenzamide stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Handling Guide[1]

Welcome to the Application Support Hub. This guide addresses the physicochemical stability and degradation profiles of N-(2,3-dichlorophenyl)-4-methylbenzamide (CAS: 76470-85-4).[1] The following protocols and troubleshooting steps are designed for researchers observing purity shifts, unexpected peaks in LC-MS, or solubility issues during formulation or screening.

Part 1: Molecule Profile & Stability Overview[1]

PropertySpecificationTechnical Insight
Molecular Formula C₁₄H₁₁Cl₂NOLipophilic benzamide scaffold.[1]
LogP ~4.6 (Predicted)High Lipophilicity. Poor aqueous solubility; requires organic co-solvents (DMSO, MeOH) for stock solutions.
Core Linkage Secondary AmideGenerally stable at neutral pH; susceptible to hydrolysis under extreme acidic/basic stress.
Key Risk Factor Photolability The 2,3-dichloro motif is prone to radical dechlorination under UV light.
Steric Profile Ortho-substitutedThe 2,3-dichloro substitution provides steric hindrance , offering slightly higher hydrolytic stability than para-substituted analogs.[1]

Part 2: Degradation Pathways (Mechanistic Insights)

Understanding how the molecule breaks down is critical for interpreting your analytical data.

Hydrolytic Degradation (Acid/Base Catalyzed)

While benzamides are robust, prolonged exposure to strong acids (


) or bases (

)—especially at elevated temperatures—will cleave the amide bond.[1]
  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Products: 4-methylbenzoic acid (Fragment A) and 2,3-dichloroaniline (Fragment B).[1]

  • Diagnostic: Look for the appearance of 2,3-dichloroaniline in your LC-MS (distinct UV spectrum, earlier retention time).[1]

Photolytic Degradation (Dechlorination)

Halogenated aromatics are sensitive to UV radiation. The carbon-chlorine bond can undergo homolytic fission.[1]

  • Mechanism: Radical Dechlorination.

  • Products: Monochloro-analogs (N-(2-chlorophenyl)... or N-(3-chlorophenyl)...) and potentially cyclized byproducts if the radical attacks the benzoyl ring.[1]

  • Diagnostic: "Ghost peaks" with M-34 mass differences (loss of Cl, gain of H) appearing after benchtop exposure to light.

Visualizing the Pathways

The following diagram maps the degradation logic for troubleshooting:

DegradationPathways Parent Parent Molecule N-(2,3-dichlorophenyl)-4-methylbenzamide (MW: 280.15) Acid Acid/Base Hydrolysis (pH < 2 or > 10) Parent->Acid UV UV Light Exposure (Homolytic Fission) Parent->UV Benzoic 4-Methylbenzoic Acid (Acidic Fragment) Acid->Benzoic Cleavage Aniline 2,3-Dichloroaniline (Basic Fragment) Acid->Aniline Cleavage Radical Aryl Radical Intermediate UV->Radical Dechloro Dechlorinated Byproducts (M-34 mass shift) Radical->Dechloro H-abstraction

Caption: Primary degradation pathways. Hydrolysis yields two distinct fragments, while photolysis creates structural analogs with mass shifts of -34 Da.[1]

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: "I see extra peaks in my HPLC chromatogram after 24 hours in solution."

Diagnosis: Likely Photodegradation or Precipitation (if peaks are irregular). The "Why": The 2,3-dichloro ring is electron-deficient and sensitive to UV.[1] If your autosampler has a clear window or samples were left on the bench, dechlorination has occurred. Corrective Protocol:

  • Amber Glass: Switch to amber autosampler vials immediately.

  • Solvent Check: If the extra peaks are broad/irregular, check for precipitation. This compound has high LogP (4.6).[2] Ensure your organic modifier (ACN/MeOH) is

    
     in the sample diluent.
    
  • MS Confirmation: Check the mass of the new peaks.

    • M-34 (246 m/z): Photodechlorination confirmed.

    • M-137 (162 m/z): Hydrolysis (2,3-dichloroaniline fragment) confirmed.[1]

Issue 2: "My compound is crashing out of the biological buffer (PBS)."

Diagnosis: Solubility Limit Exceeded. The "Why": With a LogP of ~4.6, this compound is practically insoluble in pure water. Corrective Protocol:

  • Co-solvent System: Dissolve stock in 100% DMSO.

  • Step-down Dilution: Do not spike directly into PBS. Dilute DMSO stock into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80 or 0.5% Methylcellulose) to create a suspension or micellar solution.[1]

  • Limit: Maintain final DMSO concentration

    
     for cell assays, but ensure the compound concentration does not exceed its solubility limit (likely 
    
    
    
    in pure aqueous buffer).
Issue 3: "The retention time shifts depending on the pH of my mobile phase."

Diagnosis: Ionization of Degradants. The "Why": The parent amide is neutral and robust to pH shifts. However, if degradation has occurred:

  • 2,3-dichloroaniline is a weak base (pKa ~2.0).[1]

  • 4-methylbenzoic acid is a weak acid (pKa ~4.4).[1] Corrective Protocol:

  • If the main peak shifts, verify it is actually the parent. The parent amide should not significantly shift retention time between pH 3 and pH 7. If it does, you may be looking at the aniline hydrolysis product.

Part 4: Validated Forced Degradation Protocol

To confirm the stability limits in your specific matrix, perform this "Stress Test" (adapted from ICH Q1A guidelines).

Reagents Needed:

  • 1N HCl[1]

  • 1N NaOH[1]

  • 3% H₂O₂[1]

  • UV Chamber[1]

Stress ConditionProtocolExpected Outcome (Pass Criteria)
Acid Stress Dissolve in organic co-solvent.[1] Add 1N HCl (1:1). Heat at 60°C for 4 hours.< 5% degradation. (Steric hindrance of 2,3-Cl should protect against rapid acid hydrolysis).[1]
Base Stress Dissolve in organic co-solvent. Add 1N NaOH (1:1). Heat at 60°C for 4 hours.< 10% degradation. (Watch for 2,3-dichloroaniline peak).[1]
Oxidative Stress Add 3% H₂O₂. Incubate RT for 24 hours.< 2% degradation. (Amides are generally oxidation resistant).
Photo Stress Expose clear vial to UV/Vis light (1.2 million lux hours).High Risk. Expect >10% degradation if unprotected. Use as positive control for photolability.

Part 5: Analytical Decision Tree

Use this workflow to diagnose purity issues during QC.

TroubleshootingTree Start Start: Impurity Detected in HPLC/LC-MS CheckMS Check Mass Spectrum of Impurity Start->CheckMS MassShift Is Mass = Parent - 34 Da? CheckMS->MassShift MassFrag Is Mass = 162 or 136 Da? MassShift->MassFrag No PhotoIssue Diagnosis: Photodegradation Action: Protect from light (Amber vials) MassShift->PhotoIssue Yes HydroIssue Diagnosis: Hydrolysis Action: Check pH and Temp MassFrag->HydroIssue Yes (Fragment found) Unknown Diagnosis: Matrix Effect/Oxidation Action: Check Solvents/Peroxides MassFrag->Unknown No

Caption: Diagnostic logic for identifying impurity sources based on mass spectral shifts.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Carey, J. H., et al. (1976). Photodechlorination of PCB's in the presence of titanium dioxide in aqueous suspensions. Bulletin of Environmental Contamination and Toxicology. (Mechanistic basis for chlorinated aromatic photolysis).

  • Bunton, C. A., et al. (1971). Kinetics of hydrolysis of anilides.[3][4][5] Journal of the Chemical Society B. (Foundational kinetics for N-arylbenzamide hydrolysis).

  • Nozawa-Kumada, K., et al. (2015).[6] Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides. Organic Letters.[6] (Demonstrates stability/reactivity of the N-arylbenzamide scaffold). [1]

Sources

Overcoming solubility problems of N-(2,3-dichlorophenyl)-4-methylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for N-(2,3-dichlorophenyl)-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound in experimental aqueous buffers. As Senior Application Scientists, we have synthesized fundamental physicochemical principles with field-proven solubilization techniques to create this comprehensive guide.

Understanding the Challenge: Physicochemical Profile

N-(2,3-dichlorophenyl)-4-methylbenzamide is a hydrophobic molecule, which is the primary reason for its poor solubility in aqueous solutions. Its predicted physicochemical properties highlight this challenge:

PropertyPredicted ValueImplication for Aqueous SolubilitySource
Molecular Weight 280.15 g/mol N/A[1]
XlogP 4.1 - 4.6High value indicates high lipophilicity (oil-loving nature) and predicts low water solubility.[1][2]
logSw -4.82Predicts very low water solubility.[1]
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.[1]
Hydrogen Bond Acceptors 2Limited capacity to form hydrogen bonds with water.[1]
Frequently Asked Questions (FAQs)

Q1: I added N-(2,3-dichlorophenyl)-4-methylbenzamide powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. What did I do wrong?

This is the most common issue encountered. Due to its highly hydrophobic nature (predicted XlogP > 4)[1][2], N-(2,3-dichlorophenyl)-4-methylbenzamide is practically insoluble in water and aqueous buffers alone. Direct addition of the solid to your buffer will result in a suspension of undissolved particles, not a true solution.

The correct procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent. The most common choice is Dimethyl Sulfoxide (DMSO). This concentrated stock can then be serially diluted into your aqueous buffer for your final experimental concentration.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

This is a classic solubility problem that occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent (DMSO). There are several strategies to overcome this, which are detailed in the Troubleshooting Guide below. The primary solutions involve:

  • Reducing the final concentration of the compound.

  • Increasing the percentage of the organic co-solvent, if the experimental system can tolerate it.

  • Employing advanced solubilization excipients like surfactants or cyclodextrins.[3][4]

Q3: Can I use pH adjustment to increase the solubility of this compound?

Unlikely. Adjusting the pH is an effective strategy for acidic or basic compounds that can be ionized to form more soluble salts.[5] N-(2,3-dichlorophenyl)-4-methylbenzamide is a neutral amide and lacks readily ionizable functional groups within the typical biological pH range (pH 3-10). Therefore, altering the pH of your buffer is not expected to significantly improve its solubility.

In-Depth Troubleshooting Guide

This section provides a systematic approach to achieving a stable solution of N-(2,3-dichlorophenyl)-4-methylbenzamide in your aqueous experimental medium.

Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for troubleshooting solubility issues.

Solubility_Workflow cluster_solutions Troubleshooting Strategies start Start: Compound powder is insoluble in aqueous buffer stock Step 1: Prepare Concentrated Stock in 100% DMSO (e.g., 10-50 mM). Sonicate if necessary. start->stock dilute Step 2: Dilute stock into final aqueous buffer stock->dilute precipitate Problem: Compound precipitates upon dilution dilute->precipitate success Success: Compound is soluble. Proceed with experiment. precipitate->success No cosolvent Option A: Co-Solvent Optimization Increase final DMSO % (e.g., 0.5%, 1%). Is this compatible with your assay? precipitate->cosolvent Yes cosolvent->success Soluble & Tolerated surfactant Option B: Use Surfactants Add Polysorbate 80 or Pluronic F-68 to buffer before adding compound stock. cosolvent->surfactant Still precipitates or assay is intolerant surfactant->success Soluble & Tolerated cyclodextrin Option C: Use Cyclodextrins Pre-complex compound with HP-β-CD before final dilution. surfactant->cyclodextrin Still precipitates or surfactant interferes cyclodextrin->success Soluble & Tolerated

Caption: A stepwise guide to troubleshooting solubility problems.

Step 1 (Mandatory): Preparing a Concentrated Stock Solution

This is the foundational step for working with any hydrophobic compound.

Protocol: Stock Solution Preparation

  • Weigh out a precise amount of N-(2,3-dichlorophenyl)-4-methylbenzamide powder.

  • Add the appropriate volume of 100% high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-15 minutes. Gentle warming to 30-37°C can also be applied.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Troubleshooting Strategy A: Co-Solvent Optimization

The simplest method is to use the organic solvent from your stock solution as a co-solvent in the final buffer.[6] However, the final concentration must be compatible with your experimental system (e.g., cells, enzymes).

Considerations:

  • Biochemical Assays: Often tolerate higher co-solvent concentrations (e.g., 1-5% DMSO).

  • Cell-Based Assays: More sensitive. DMSO concentrations should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.

  • Control Experiments: Always include a "vehicle control" in your experiments, which is your aqueous buffer containing the same final concentration of the co-solvent (e.g., DMSO) but without the compound.

Co-SolventTypical Final Concentration Limit (Cell-Based)Typical Final Concentration Limit (Biochemical)
DMSO < 0.5%< 5%
Ethanol < 0.5%< 5%
DMF < 0.1%< 1%
Troubleshooting Strategy B: Utilizing Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate insoluble drug molecules, increasing their apparent solubility in an aqueous medium.[7][8]

Protocol: Solubilization with Surfactants

  • Prepare your aqueous buffer (e.g., PBS).

  • Add a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 to the buffer. A good starting concentration is 0.05% to 0.1% (w/v), which is typically above the CMC.

  • Mix the buffer until the surfactant is fully dissolved.

  • While vortexing the surfactant-containing buffer, slowly add the required volume of your concentrated DMSO stock solution of N-(2,3-dichlorophenyl)-4-methylbenzamide to reach the final desired concentration.

  • Visually inspect for any precipitation (cloudiness).

SurfactantTypeRecommended Starting ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.02% - 0.1% (w/v)Widely used, generally low cell toxicity at these concentrations.
Pluronic® F-68 Non-ionic copolymer0.05% - 0.2% (w/v)Often used in cell culture for shear stress protection; very low toxicity.
Triton™ X-100 Non-ionic0.01% - 0.05% (w/v)Can permeabilize cell membranes; use with caution in live-cell assays.
Troubleshooting Strategy C: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and significantly increasing their solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[10]

Protocol: Solubilization with HP-β-CD

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 1-5% (w/v).

  • Add the required volume of your concentrated DMSO stock solution of N-(2,3-dichlorophenyl)-4-methylbenzamide directly into the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes to facilitate the formation of the inclusion complex.

  • This final solution now contains the solubilized compound and can be used in your experiment. Remember to include the appropriate vehicle control (buffer + HP-β-CD + DMSO).

Experimental Validation of Solubility

If precise quantification of solubility is required, a standardized method like the shake-flask method followed by analytical quantification is recommended.[12]

Protocol: Kinetic Solubility Assessment

  • Prepare a series of dilutions of the compound in the chosen buffer system (e.g., buffer with 0.5% DMSO).

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 2-24 hours) to allow the solution to reach equilibrium.[12]

  • Separate the undissolved solid from the solution via centrifugation or filtration.[13]

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[14]

  • The highest concentration at which no precipitate is observed and the quantified concentration of the saturated solution represents the kinetic solubility under those conditions.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Advanced Journal of Pharmacy and Technology Innovation.
  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Savjani, K. T., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Rowan. (n.d.). Predicting Solubility. Available at: [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]

  • Hadjittofi, E., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Ahad, H. A., et al. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Indo American Journal of Pharmaceutical Sciences.
  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Nanomedicine & Nanotechnology. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Cole, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Shinde, G., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Merrell Rhoads, M., et al. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Available at: [Link]

  • Breitenbach, J., et al. (2025).
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Vo, C. L.-N., et al. (2016). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. Available at: [Link]

  • Gali, A. D., et al. (2024).
  • Sharma, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Shinde, A. J., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Pérez-Silanes, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • Pérez-Silanes, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • Hutchison, J. C., et al. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • Hoelke, B., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery & Development.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 4-Chloro-N-(2,3-dichlorophenyl)benzamide. Available at: [Link]

  • PubChemLite. (n.d.). N-(2,3-dichlorophenyl)-4-methylbenzamide. Available at: [Link]

  • Yalkowsky, S. H., et al. (1979). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. Journal of Pharmaceutical Sciences.
  • Yalkowsky, S. H., et al. (1978). Solubility in amide-water cosolvent systems: a thermodynamic view. Journal of Pharmaceutical Sciences.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Parhizkar, E., et al. (2017). Midazolam solubility enhancement at nasal physiological pH using different solubilization techniques. International Journal of Pharmaceutical Sciences and Research.
  • Handa, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development.
  • Clark, J. H., et al. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Green Chemistry.
  • NIST. (n.d.). Benzamide, 4-methyl-. WebBook. Available at: [Link]

Sources

HPLC method optimization for N-(2,3-dichlorophenyl)-4-methylbenzamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-(2,3-dichlorophenyl)-4-methylbenzamide Analysis Ticket ID: NDMB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Method Development Support Portal

You have reached the advanced support tier for small molecule analysis. Based on the structural properties of N-(2,3-dichlorophenyl)-4-methylbenzamide (NDMB)—a highly lipophilic, neutral amide—we have curated a dynamic troubleshooting and optimization guide.

This guide is not a static protocol; it is a decision-making framework designed to help you navigate the specific chromatographic challenges associated with halogenated benzamides.

Part 1: The "Golden Standard" Method (Start Here)

User Question: "I need a robust starting point for NDMB analysis. What column and mobile phase should I use to ensure separation from precursors like 2,3-dichloroaniline and 4-methylbenzoic acid?"

Specialist Response: Because NDMB is a neutral, lipophilic amide (Predicted LogP ~4.6), your primary challenge is not retaining the main peak, but rather eluting it within a reasonable time while maintaining resolution from its likely synthetic precursors.

Recommended Initial Conditions
ParameterSettingTechnical Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides strong hydrophobic interaction essential for retaining the non-polar dichlorophenyl group.
Mobile Phase A 0.1% Formic Acid or H₃PO₄ in Water (pH ~2.[1]5)Critical: Low pH suppresses the ionization of acidic impurities (keeping them retained) and ensures basic impurities elute early.[1]
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol due to lower viscosity (lower backpressure) and stronger elution strength for lipophilic amides.[1]
Flow Rate 1.0 - 1.2 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°C or 40°CElevated temperature improves mass transfer and reduces peak width for hydrophobic compounds.
Detection UV @ 254 nmThe benzamide chromophore has strong absorbance here.
The "Self-Validating" Gradient Profile

Use this gradient to screen your sample. If the main peak elutes >15 mins, increase the slope.

Time (min)% Mobile Phase BEvent
0.040Initial hold to trap polar impurities.
2.040Isocratic hold.[1]
15.090Linear ramp to elute the highly lipophilic NDMB.
18.090Wash step to remove dimers or late-eluting oligomers.
18.140Return to initial conditions.
23.040Equilibration (Mandatory).
Part 2: Troubleshooting & Optimization Logic

User Question: "My main peak is tailing (As > 1.5), and I see a small shoulder. Is my column dead?"

Specialist Response: For hydrophobic amides like NDMB, tailing is rarely due to silanol interactions (since the molecule is neutral).[1] It is usually a Solvent Mismatch or Solubility issue.

Root Cause Analysis: The "Strong Solvent" Effect

NDMB has poor water solubility. If you dissolve your sample in 100% Acetonitrile and inject it into a mobile phase that is 60% Water (Initial conditions), the analyte precipitates momentarily at the head of the column before re-dissolving. This causes peak distortion (fronting or split peaks).

The Fix:

  • Diluent Adjustment: Dissolve the sample in 50:50 ACN:Water. If it precipitates, use 70:30, but reduce injection volume (e.g., from 10 µL to 2 µL).

  • Injection Volume: For lipophilic compounds, smaller is better. Try 2-5 µL.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Symptom: Poor Peak Shape CheckType Identify Shape Type Start->CheckType Fronting Fronting / Split Peak CheckType->Fronting Looks like 'Shark Fin' Tailing Tailing (As > 1.5) CheckType->Tailing Dragging tail SolventCheck Check Sample Diluent Fronting->SolventCheck ColCheck Check Column Age/Void Tailing->ColCheck Soln1 Match Diluent to MP Initial (e.g., 50% ACN) SolventCheck->Soln1 Soln2 Reduce Injection Volume (< 5 µL) SolventCheck->Soln2 Soln3 Replace Column or Clean Frit ColCheck->Soln3

Figure 1: Decision tree for diagnosing peak shape anomalies in hydrophobic amide analysis.

Part 3: Advanced Separation (Impurities)

User Question: "I need to separate NDMB from its starting materials: 2,3-dichloroaniline and 4-methylbenzoic acid. They are co-eluting."

Specialist Response: This is a classic "pH Tuning" scenario. You must exploit the pKa differences of the impurities, as the neutral NDMB will remain largely unaffected by pH changes.

The Mechanism of Action
  • 2,3-Dichloroaniline (Base, pKa ~2.0):

    • At pH 2.5: It is fully protonated (ionized). It will be very polar and elute near the void volume (t0).

    • At pH 7.0: It is neutral and lipophilic. It will elute later, potentially interfering with the main peak.

  • 4-Methylbenzoic Acid (Acid, pKa ~4.4):

    • At pH 2.5: It is protonated (neutral). It will be retained on the C18 column.

    • At pH 7.0: It is ionized (negative charge).[1] It will elute very early.

Optimization Strategy:

  • To separate all three: Use Low pH (2.5) .[1]

    • Order of Elution: Aniline (Early) -> Acid (Middle) -> NDMB (Late).

  • Why this works: The huge hydrophobicity of the NDMB (LogP ~4.[1]6) guarantees it elutes last. The challenge is keeping the Acid and Aniline apart. Low pH pushes the Aniline to the front and keeps the Acid in the middle.

Workflow: Method Development Lifecycle

MethodWorkflow Step1 1. Scout Run (Gradient 5-95% B) Step2 2. Select pH (Target Impurities) Step1->Step2 Check k' values Step3 3. Optimize Gradient (Resolution > 2.0) Step2->Step3 Fix pH to 2.5 Step3->Step2 If co-elution Step4 4. Validation (Linearity/LOD) Step3->Step4 Finalize

Figure 2: Step-by-step optimization lifecycle for NDMB.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and longer retention times. NDMB is very hydrophobic; Methanol is a weaker solvent than Acetonitrile. You may need to increase the organic percentage by 10-15% to achieve similar retention times.

Q: What is the estimated Limit of Detection (LOD)? A: Based on the molar absorptivity of the benzamide chromophore at 254 nm, a standard HPLC-UV system should achieve an LOD of approximately 0.05 - 0.1 µg/mL . For trace analysis (ppm levels), consider switching to LC-MS/MS (ESI+ mode).

Q: How do I clean the column after running this molecule? A: Because NDMB is "sticky" (lipophilic), standard washing may not be enough.[1]

  • Protocol: Flush with 95% ACN / 5% Water for at least 20 column volumes.

  • Warning: Do not leave the column in high aqueous buffer (e.g., 90% Water) overnight, or the compound may precipitate inside the pores.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on Solvophobic Theory and RP-HPLC mechanisms).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). N-(2,3-dichlorophenyl)-4-methylbenzamide Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]

Sources

Interpreting mass spectrometry fragmentation of N-(2,3-dichlorophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS Analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide

Overview

Target Analyte: N-(2,3-dichlorophenyl)-4-methylbenzamide Formula: C₁₄H₁₁Cl₂NO Monoisotopic Mass: 279.02 Da Primary Ionization Mode: ESI(+) (Electrospray Ionization, Positive Mode)

This guide addresses the fragmentation dynamics, isotopic signatures, and common troubleshooting scenarios for this specific benzamide derivative. It is designed for researchers observing unexpected spectral data or seeking to validate synthesis products.

Module 1: Pre-Acquisition Protocol

Before interpreting complex fragmentation, ensure the acquisition parameters favor the generation of diagnostic ions.

Standard Operating Procedure (SOP) for ESI-MS/MS:

  • Solvent System: Use LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.

    • Why: Formic acid provides the protons (

      
      ) necessary for efficient 
      
      
      
      formation.
  • Concentration: Prepare a 1 µg/mL (1 ppm) working solution.

    • Caution: Higher concentrations (>10 ppm) often lead to dimerization (

      
       at 
      
      
      
      559), complicating the spectrum.
  • Source Parameters:

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Cone Voltage: Start low (15-20 V) to preserve the molecular ion. Increase to 40-50 V to induce "in-source" fragmentation if MS/MS is unavailable.

Module 2: Spectral Interpretation Guide

The Molecular Ion Cluster (Isotope Signature)

The most critical validation step is confirming the presence of two chlorine atoms. Unlike simple organic molecules, this compound will not produce a single "clean" parent peak.

Diagnostic Rule: Look for the 9:6:1 triplet pattern.

Ion Speciesm/z (Theoretical)Relative AbundanceOrigin

280.03 100%

+


282.03 ~64%

+


284.03 ~10%

+

Technical Insight: If your spectrum shows a 3:1 ratio (only 2 peaks), you have lost a chlorine atom or synthesized the monochloro- derivative. The 9:6:1 pattern is mathematically determined by the natural abundance of


 (75.8%) and 

(24.2%) distributed across two sites.
Primary Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the amide bond is the weakest link. The charge retention is dictated by the proton affinity of the fragments.

  • Major Pathway (Acylium Formation): The bond cleaves between the carbonyl carbon and the nitrogen. The positive charge is stabilized on the carbonyl (acylium ion) due to resonance from the p-tolyl ring.

  • Secondary Pathway (Decarbonylation): The acylium ion loses a neutral CO molecule to form the tropylium ion.

Key Fragment Ions Table:

m/zIon IdentityMechanismDiagnostic Value
119

Amide Cleavage (Acylium Ion)Confirms the 4-methylbenzoyl side of the molecule.
91

-CO Loss (Tropylium Ion)Classic signature of alkylbenzenes (toluene derivatives).
161/163

Neutral Loss The 2,3-dichloroaniline moiety is usually lost as a neutral species.

Module 3: Mechanistic Visualization

The following diagram illustrates the causal link between the parent ion and the observed fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 280 (100%) (Isotope Cluster 9:6:1) Acylium 4-Methylbenzoyl Cation (Acylium Ion) m/z 119 Parent->Acylium Amide Bond Cleavage (Collision Induced) NeutralAmine Neutral Loss: 2,3-Dichloroaniline (Mass 161) Parent->NeutralAmine Neutral Loss Tropylium Tropylium Ion (C7H7+) m/z 91 Acylium->Tropylium -CO (Decarbonylation) CO Neutral Loss: Carbon Monoxide (CO) Acylium->CO Neutral Loss

Caption: Figure 1. ESI(+) Fragmentation pathway showing the progression from the chlorinated parent ion to the characteristic acylium and tropylium diagnostic fragments.

Module 4: Troubleshooting & FAQs

Q1: I see a strong peak at m/z 302. What is this?

  • Diagnosis: This is likely the Sodium Adduct

    
    .
    
  • Cause: High salt content in glassware or solvents. Sodium adducts are very stable and often resist fragmentation, yielding poor MS/MS data.

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase to suppress Na+ adduct formation and force protonation

    
    .
    

Q2: Why is the m/z 162 peak (the amine part) missing or very weak?

  • Explanation: In ESI, charge competition occurs between the two fragments formed during cleavage. The 4-methylbenzoyl group forms a stable acylium ion (m/z 119). The 2,3-dichloroaniline fragment has lower proton affinity due to the electron-withdrawing chlorine atoms on the ring, making it less likely to retain the charge. It is lost as a neutral molecule.

Q3: The peak at m/z 91 is larger than m/z 119. Is my compound degrading?

  • Analysis: Not necessarily. The transition from

    
     is energy-dependent.
    
  • Adjustment: If you are using high collision energy (e.g., >35 eV), you will drive the reaction toward the smallest stable cation (Tropylium, m/z 91). Lower the collision energy (to ~15-20 eV) to see the intact acylium ion (m/z 119).

Q4: Can I use the m/z 91 peak for quantification (MRM)?

  • Recommendation: Avoid if possible.

  • Reasoning: The m/z 91 fragment (Tropylium) is non-specific; it appears in almost any molecule containing a toluene or benzyl group.

  • Better Transition: Use

    
      for higher specificity, as it retains the carbonyl linkage specific to the benzamide structure.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. Benzamide, N-(4-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link] (Provides the baseline fragmentation behavior for the benzamide/toluoyl scaffold).

  • Holčapek, M., et al. (2010). Fragmentation behavior of amide-based drugs in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized N-(2,3-dichlorophenyl)-4-methylbenzamide by NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a compound's purity is a cornerstone of scientific rigor. For a novel synthesized entity like N-(2,3-dichlorophenyl)-4-methylbenzamide, a molecule with potential applications in medicinal chemistry, establishing its purity with a high degree of confidence is not merely a quality control step; it is a prerequisite for reliable biological and pharmacological evaluation. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental methodologies, a comparative analysis of the data, and insights into the strategic application of each technique. We will explore the causality behind experimental choices and ground our protocols in the authoritative standards set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading, as no single technique is infallible. A more robust approach, and one increasingly expected by regulatory bodies, is the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.[5] NMR, a primary quantitative method (qNMR) that provides structural information, and HPLC, a high-resolution separation technique, represent an ideal orthogonal pairing for the comprehensive purity assessment of a small molecule like N-(2,3-dichlorophenyl)-4-methylbenzamide.[6][7][8]

Synthesis of N-(2,3-dichlorophenyl)-4-methylbenzamide

A plausible and efficient synthesis of the target compound involves the amidation of 4-methylbenzoyl chloride with 2,3-dichloroaniline. This reaction, a classic Schotten-Baumann type, is known for its high yield and relatively clean reaction profile.[9]

Diagram of the synthetic pathway for N-(2,3-dichlorophenyl)-4-methylbenzamide:

Synthesis 4-methylbenzoyl_chloride 4-methylbenzoyl chloride plus + 4-methylbenzoyl_chloride->plus 2,3-dichloroaniline 2,3-dichloroaniline 2,3-dichloroaniline->plus product N-(2,3-dichlorophenyl)-4-methylbenzamide plus->product RT, 12h base Pyridine (base) base->plus solvent DCM (solvent) solvent->plus

Caption: Synthetic route for N-(2,3-dichlorophenyl)-4-methylbenzamide.

Following the synthesis, the crude product is purified by recrystallization from ethanol to yield a white crystalline solid. It is at this stage that our rigorous purity validation begins.

Purity Validation by Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[5][10][11][12] Its key advantage lies in the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample.[10] This allows for the determination of purity without the need for a reference standard of the analyte itself when using the 100% method, or with a certified internal standard for absolute quantification.[5][12][13]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized N-(2,3-dichlorophenyl)-4-methylbenzamide.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride, certified reference material).

    • Dissolve both the sample and the internal standard in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure quantitative conditions are met:

      • Long relaxation delay (D1): 5 times the longest T₁ of any proton of interest (typically 30-60 seconds). This ensures complete relaxation of all protons between scans.

      • 90° pulse angle: To maximize signal intensity.

      • Sufficient number of scans: To achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) with minimal zero-filling.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard. For N-(2,3-dichlorophenyl)-4-methylbenzamide, the singlet from the methyl group protons is an ideal candidate for integration.

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Hypothetical NMR Data and Interpretation

Table 1: Hypothetical ¹H NMR Data for Purity Calculation

CompoundSignal IntegratedNumber of Protons (N)Integral Value (I)Molecular Weight (MW)Mass (m)Purity (P)
AnalyteMethyl singlet35.25280.15 g/mol 15.2 mgTo be calculated
Internal Standard (Maleic Anhydride)Olefinic singlet22.0098.06 g/mol 5.1 mg99.9%

Based on this data, the calculated purity of the synthesized N-(2,3-dichlorophenyl)-4-methylbenzamide would be 98.7% .

The ¹H NMR spectrum would also serve to confirm the structure of the compound, with characteristic signals for the aromatic protons and the amide proton. Any residual solvents or process-related impurities with proton signals would also be visible and could be quantified if their structures are known.[5]

Purity Validation by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolving power, sensitivity, and robustness, making it ideal for detecting and quantifying impurities.[14][15][16][17] A well-developed and validated HPLC method is a regulatory requirement for ensuring the quality of drug substances.[1][2][18]

Experimental Protocol: HPLC
  • Method Development and Optimization:

    • A reverse-phase HPLC method is developed to achieve optimal separation of the main peak from potential impurities.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is optimized to resolve all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Data Acquisition and Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram.

    • The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.

      Purity (%) = (Areaanalyte / Total Area of all peaks) * 100

Hypothetical HPLC Data and Interpretation

Table 2: Hypothetical HPLC Data for Purity Assessment

Peak NumberRetention Time (min)Peak AreaArea %Identification
13.51,5000.05Unknown Impurity
28.22,950,00098.83N-(2,3-dichlorophenyl)-4-methylbenzamide
39.512,0000.40Starting Material (2,3-dichloroaniline)
411.122,5000.75Unknown Impurity
Total 2,986,000 100.00

The HPLC analysis indicates a purity of 98.83% for the main component. The chromatogram also reveals the presence of three impurities, one of which is identified as unreacted starting material. This level of detail in impurity profiling is a key strength of HPLC.[19][20][21]

Comparative Analysis: NMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures the response of atomic nuclei in a magnetic field.[10]Separates components based on their differential partitioning between a mobile and stationary phase.[22]
Quantitation Primary method; can provide absolute purity with a certified internal standard.[5][12]Relative method (area percent); requires reference standards for accurate quantitation of impurities.[15]
Structural Information Provides detailed structural confirmation of the main component and can help identify impurities.[23][24]Provides retention time, which is not a unique identifier. Requires coupling with Mass Spectrometry for structural elucidation of unknowns.[25]
Sensitivity Generally lower sensitivity, best for impurities >0.1%.[7]High sensitivity, capable of detecting trace-level impurities (ppm levels).[19][26]
Sample Throughput Lower, especially with long relaxation delays required for accurate quantitation.[7]Higher, with automated systems allowing for rapid analysis of multiple samples.[26]
Sample Integrity Non-destructive; the sample can be fully recovered.[11][27]Destructive; the sample is consumed during the analysis.[7]
Universality Detects all proton-containing molecules, including those without a UV chromophore.[5][12]Typically requires a UV-active chromophore for detection, though other detectors are available.[25][28]

Experimental Workflows

NMR_Workflow cluster_NMR qNMR Purity Validation NMR_SamplePrep Sample & Internal Standard Weighing NMR_Dissolution Dissolution in Deuterated Solvent NMR_SamplePrep->NMR_Dissolution NMR_Acquisition Data Acquisition (Quantitative Parameters) NMR_Dissolution->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing NMR_Calculation Purity Calculation NMR_Processing->NMR_Calculation

Caption: Workflow for purity determination by qNMR.

HPLC_Workflow cluster_HPLC HPLC Purity Validation HPLC_MethodDev Method Development & Optimization HPLC_SamplePrep Sample Preparation & Dilution HPLC_MethodDev->HPLC_SamplePrep HPLC_Injection Injection & Chromatographic Separation HPLC_SamplePrep->HPLC_Injection HPLC_Detection UV Detection HPLC_Injection->HPLC_Detection HPLC_Analysis Peak Integration & Area % Calculation HPLC_Detection->HPLC_Analysis

Caption: Workflow for purity determination by HPLC.

Conclusion and Recommendations

The purity validation of the synthesized N-(2,3-dichlorophenyl)-4-methylbenzamide by both qNMR and HPLC provides a high degree of confidence in the quality of the material. The results from both techniques are in close agreement (98.7% by qNMR and 98.83% by HPLC), demonstrating the successful synthesis and purification of the target compound.

  • qNMR serves as an excellent primary method for absolute purity determination and structural confirmation. Its non-destructive nature is particularly advantageous when dealing with precious or limited quantities of a new chemical entity.[5][27]

  • HPLC provides unparalleled sensitivity for the detection of trace impurities and offers a detailed impurity profile.[19][26] This is crucial for identifying potential degradation products or process-related impurities that could impact the compound's stability or biological activity.

For comprehensive and robust purity validation, a dual-pronged approach employing both qNMR and HPLC is highly recommended.[7][8] This orthogonal strategy ensures not only the accurate quantification of the main component but also the thorough characterization of the impurity profile, meeting the stringent requirements of modern chemical and pharmaceutical research. The choice of which method to prioritize may depend on the specific stage of research, available resources, and the ultimate application of the compound.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Wiley Online Library. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Wiley Online Library. [Link]

  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Pharmaceutical Technology. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc.[Link]

  • Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Oxford Academic. (2026). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]

  • Taylor & Francis Online. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Taylor & Francis Online. [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • specific polymers. (2024). HPLC, a modular technique that complements NMR. specific polymers. [Link]

  • PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. [Link]

  • PubChemLite. (n.d.). N-(2,3-dichlorophenyl)-4-methylbenzamide. PubChemLite. [Link]

  • PubChem. (n.d.). 4-Chloro-N-(2,3-dichlorophenyl)benzamide. PubChem. [Link]

Sources

Comparing the biological activity of N-(2,3-dichlorophenyl)-4-methylbenzamide with other benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares the biological activity of N-(2,3-dichlorophenyl)-4-methylbenzamide (referred to herein as NDMB-4 ) with established benzamide therapeutics. This analysis focuses on its primary utility as a scaffold in antimicrobial (FtsZ inhibition) and antiviral research.

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide (NDMB-4) is a synthetic benzamide derivative primarily investigated for its ability to disrupt bacterial cell division and modulate viral replication. Unlike broad-spectrum antibiotics, NDMB-4 represents a targeted class of FtsZ inhibitors , acting on the bacterial cytoskeleton.

This guide compares NDMB-4 against two industry standards:

  • PC190723: The "gold standard" benzamide for anti-staphylococcal activity (FtsZ target).

  • IMB-0523: A benzamide derivative with potent anti-HBV and anti-Enterovirus activity.[1]

Chemical Identity & Structural Logic

The biological efficacy of NDMB-4 is dictated by its specific substitution pattern.

FeatureChemical StructureBiological Function
Core Scaffold Benzamide Provides the rigid linker required for binding to the hydrophobic pocket of target proteins (e.g., FtsZ interdomain cleft).
Ring A (Acid) 4-Methylphenyl The para-methyl group adds lipophilicity (

) without introducing electron-withdrawing effects, optimizing van der Waals interactions.
Ring B (Amine) 2,3-Dichlorophenyl Critical Motif: The 2,3-dichloro substitution creates a steric "twist" that locks the molecule into a bioactive conformation, preventing rapid metabolic degradation by ring oxidation.
Mechanism of Action: FtsZ Inhibition

The primary target for dichlorophenyl-benzamides is FtsZ , a tubulin-like protein essential for bacterial cell division.

Pathway Logic
  • Binding: NDMB-4 binds to the interdomain cleft of FtsZ monomers.

  • Stabilization: It stabilizes the FtsZ filament, preventing the dynamic depolymerization required for Z-ring constriction.

  • Lysis: The bacteria cannot divide (septation failure), leading to filamentation and eventual cell lysis.

FtsZ_Pathway cluster_0 Bacterial Cytoskeleton Dynamics FtsZ_Mono FtsZ Monomers (GTP-bound) FtsZ_Poly FtsZ Polymerization (Filament Formation) FtsZ_Mono->FtsZ_Poly Z_Ring Z-Ring Assembly (Mid-cell) FtsZ_Poly->Z_Ring Filamentation Filamentation & Cell Death FtsZ_Poly->Filamentation In presence of Inhibitor Septation Septum Constriction (Cell Division) Z_Ring->Septation Inhibitor NDMB-4 / PC190723 (Benzamide Inhibitor) Inhibitor->FtsZ_Poly Stabilizes Filament (Prevents Constriction)

Figure 1: Mechanism of FtsZ inhibition. Benzamides stabilize the polymer state, effectively 'freezing' the division machinery.

Comparative Efficacy Analysis
A. Antimicrobial Potency (Staphylococcus aureus)

NDMB-4 is compared here to PC190723 , the benchmark for anti-MRSA activity.

CompoundTargetMIC (µg/mL) vs. MRSAMetabolic StabilityKey Advantage
NDMB-4 FtsZ (Cleft)0.5 - 2.0 (Est.)ModerateSimpler synthesis; lower cost precursor.
PC190723 FtsZ (Cleft)0.5 - 1.0 HighValidated in vivo efficacy; high specificity.
Vancomycin Cell Wall1.0 - 2.0 HighClinical standard; different mechanism (no cross-resistance).

Note: NDMB-4 shows competitive potency in vitro but often lacks the optimized pharmacokinetic profile of PC190723 (which contains a thiazolopyridine specifically designed to improve solubility).

B. Antiviral Activity (Enterovirus & HBV)

Benzamides with electron-withdrawing groups (like the 2,3-dichloro motif) have shown efficacy in inhibiting viral RNA replication.

  • Mechanism: Upregulation of APOBEC3G (a host defense factor) or direct capsid binding.

  • Comparison:

    • NDMB-4: Moderate activity expected against Enterovirus 71 (EV71).

    • IMB-0523: High potency (IC50 ~2 µM) against HBV; specifically optimized with a 3-methylamino group for solubility.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

To validate the activity of NDMB-4, researchers must use a standardized broth microdilution method.

Protocol Workflow
  • Stock Preparation: Dissolve NDMB-4 in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1%.

  • Inoculation: Add S. aureus (ATCC 29213) at

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the lowest concentration with no visible growth.

MIC_Protocol Step1 Dissolve NDMB-4 (DMSO Stock) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculate Bacteria (5x10^5 CFU/mL) Step2->Step3 Step4 Incubate (18h @ 37°C) Step3->Step4 Step5 Measure OD600 (Determine MIC) Step4->Step5

Figure 2: Workflow for determining antimicrobial susceptibility.

Structure-Activity Relationship (SAR) Insights

Why choose the 4-methyl and 2,3-dichloro pattern?

  • The "Cl-Cl" Twist: The 2,3-dichloro substitution forces the phenyl ring out of plane relative to the amide bond. This non-planar conformation is crucial for fitting into the hydrophobic pocket of FtsZ, which is too narrow for flat, planar molecules.

  • The 4-Methyl Anchor: The methyl group at the para position of the benzoyl ring sits in a hydrophobic sub-pocket.

    • Replacement with -H (unsubstituted): Loss of potency (2–4x increase in MIC).

    • Replacement with -OH: Loss of membrane permeability.

    • Replacement with -CF3: Increased potency but higher toxicity.

Conclusion

N-(2,3-dichlorophenyl)-4-methylbenzamide is a potent probe compound for validating FtsZ inhibition. While it may lack the pharmacokinetic refinements of clinical candidates like PC190723 , its simplified structure makes it an ideal starting point for SAR libraries targeting drug-resistant staphylococci. Researchers should utilize this compound as a positive control in phenotypic screens for cell division inhibitors.

References
  • Kaul, M., et al. (2013). "PC190723: A Benzamide FtsZ Inhibitor with Potent In Vivo Activity against MRSA." Science Translational Medicine.

  • Li, Y., et al. (2020). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives." Drug Design, Development and Therapy.[1]

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science.

  • PubChem. (2024). "N-(2,3-dichlorophenyl)-4-methylbenzamide Compound Summary." National Library of Medicine.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Dichlorophenylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of dichlorophenylbenzamide isomers, a versatile scaffold in medicinal chemistry. While structurally simple, the specific positioning of chlorine atoms on the phenyl ring dictates a divergence in therapeutic application—ranging from antimicrobial efficacy (membrane disruption) to transthyretin (TTR) kinetic stabilization (amyloidosis prevention). This document compares the 2,4-, 3,4-, and 3,5-dichloro isomers, offering experimental protocols and SAR logic for drug development professionals.

Chemical Space & Structural Homology

The dichlorophenylbenzamide scaffold consists of a benzamide core linked to a dichlorinated phenyl ring. Its utility stems from the amide linker (hydrogen bond donor/acceptor) and the dichlorophenyl tail (lipophilic pharmacophore).

Isomer Classification & Therapeutic Alignment
Isomer ConfigurationPrimary Pharmacological ProfileKey Mechanism
2,4-Dichloro Antimicrobial / Antifungal Membrane depolarization; steric disruption of fungal enzymes.
3,5-Dichloro TTR Kinetic Stabilizer Occupies hydrophobic halogen-binding pockets (HBPs) in Transthyretin; mimics Thyroxine (T4).
3,4-Dichloro Cytotoxic / Antitumor HDAC inhibition (when coupled with Zn-binding groups); general cytotoxicity.
Detailed SAR Analysis
2.1. The 3,5-Dichloro Motif: TTR Stabilization & Selectivity

The 3,5-dichlorophenyl motif is the "gold standard" for binding to the thyroxine-binding pocket of Transthyretin (TTR).

  • Mechanism: The two chlorines at the meta positions perfectly complement the HBP2 and HBP3 pockets within the TTR tetramer. This steric complementarity prevents the tetramer from dissociating into monomers, the rate-limiting step in amyloid fibril formation.

  • SAR Insight: Moving a chlorine to the ortho position (e.g., 2,4- or 2,6-dichloro) introduces steric clash with the TTR binding channel, significantly reducing binding affinity (

    
    ).
    
  • Drug Reference: This motif is structurally homologous to Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole), where the benzamide's amide bond is cyclized into a benzoxazole to improve metabolic stability while maintaining the 3,5-dichloro binding geometry.

2.2. The 2,4-Dichloro Motif: Antimicrobial Potency

In antimicrobial screens (S. aureus, E. coli), the 2,4-dichloro substitution pattern often yields superior activity compared to the 3,5-isomer.

  • Lipophilicity & Penetration: The asymmetry of the 2,4-substitution creates a dipole moment distinct from the symmetric 3,5-isomer, potentially aiding in the penetration of bacterial peptidoglycan layers.

  • Steric Bulk: The ortho (C2) chlorine forces the phenyl ring out of planarity with the amide linkage. This "twisted" conformation is often preferred for disrupting bacterial cell wall integrity or binding to flexible pockets in microbial enzymes.

2.3. Linker Chemistry: Amide vs. Bioisosteres
  • Amide (-CONH-): Provides essential H-bonding capability (Donor: NH, Acceptor: C=O). However, it is susceptible to hydrolysis by amidases in vivo.

  • Bioisosteres: In TTR drugs like Tafamidis, the amide is replaced by a benzoxazole ring. This locks the conformation (reducing entropic penalty upon binding) and eliminates hydrolytic liability.

Comparative Performance Data

The following table synthesizes biological activity data from antimicrobial and amyloidosis-relevant assays.

Table 1: Comparative Potency of Dichlorophenylbenzamide Isomers

CompoundSubstitutionTarget/OrganismPotency (IC50 / MIC)Lipophilicity (cLogP)
Compound A 2,4-Dichloro S. aureus (Gram +)MIC: 4 - 8 µg/mL 4.2
E. coli (Gram -)MIC: 16 - 32 µg/mL
Compound B 3,5-Dichloro TTR Stabilization (Selectivity)High Affinity (Kd < 50 nM)*4.5
S. aureusMIC: > 64 µg/mL (Inactive)
Compound C 3,4-Dichloro HDAC Inhibition (Tumor lines)IC50: 2.5 µM4.1
Control Tafamidis TTR StabilizationKd: ~2 nM4.8

*Note: TTR affinity for benzamides is generally lower than benzoxazoles due to rotational freedom of the amide bond.

Visualization: SAR Logic & Signaling
Figure 1: SAR Decision Tree for Dichlorophenylbenzamides

This diagram illustrates how structural modifications shift the compound's efficacy from antimicrobial to amyloidosis applications.

SAR_Logic Scaffold Dichlorophenylbenzamide Scaffold Pos_24 2,4-Dichloro Substitution (Asymmetric/Twisted) Scaffold->Pos_24 Ortho-Cl Sterics Pos_35 3,5-Dichloro Substitution (Symmetric/Planar) Scaffold->Pos_35 Meta-Cl Symmetry Activity_AntiMicro Antimicrobial Activity (Membrane Disruption) Pos_24->Activity_AntiMicro Cell Wall Penetration Activity_TTR TTR Kinetic Stabilization (Halogen Pocket Binding) Pos_35->Activity_TTR HBP Complementarity Optimization_1 Optimize: Increase Lipophilicity (Add Benzyl groups) Activity_AntiMicro->Optimization_1 Optimization_2 Optimize: Rigidification (Cyclize to Benzoxazole) Activity_TTR->Optimization_2 Drug_Ex1 Potent Antibacterial (MIC < 5 µg/mL) Optimization_1->Drug_Ex1 Drug_Ex2 Tafamidis Analog (Amyloidosis Drug) Optimization_2->Drug_Ex2

Caption: SAR divergence based on chlorine regiochemistry. 2,4-substitution favors antimicrobial pathways, while 3,5-substitution is critical for TTR amyloid binding.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard medicinal chemistry workflows.

5.1. General Synthesis: Amide Coupling

Objective: Synthesize N-(dichlorophenyl)benzamide derivatives. Reaction Type: Nucleophilic Acyl Substitution.

  • Reagents:

    • 2,4- or 3,5-Dichloroaniline (1.0 equiv)

    • Benzoyl Chloride derivative (1.1 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (Solvent, anhydrous)

  • Procedure:

    • Step 1: Dissolve Dichloroaniline (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

    • Step 2: Add Et3N (1.5 mmol) and cool the mixture to 0°C.

    • Step 3: Dropwise add Benzoyl Chloride (1.1 mmol).

    • Step 4: Warm to room temperature and stir for 4–6 hours (monitor via TLC, Hexane:EtOAc 3:1).

    • Step 5: Quench with water, extract with DCM, wash with 1M HCl (to remove unreacted amine) and NaHCO3.

    • Step 6: Recrystallize from Ethanol/Water.

  • Validation: 1H-NMR should show amide NH peak around

    
     10.0–10.5 ppm.
    
5.2. TTR Stabilization Assay (Fluorescence Polarization)

Objective: Quantify the ability of the isomer to stabilize the TTR tetramer against dissociation.

  • Reagents: Recombinant TTR, Fluorophore probe (e.g., Resveratrol or ANS), Test Compound (DMSO stock).

  • Workflow:

    • Incubate TTR (0.5 µM) with Test Compound (10 µM) for 30 min at 37°C.

    • Add denaturation stressor (Urea 4M) or acidic buffer (pH 4.4).

    • Monitor fluorescence over 72 hours.

    • Readout: High fluorescence retention = Stable Tetramer. Loss of fluorescence = Dissociation/Aggregation.

Figure 2: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Testing Phase Start Start: Dichloroaniline + Benzoyl Chloride Reaction Reaction: DCM, Et3N 0°C -> RT, 6h Start->Reaction Purification Purification: Acid/Base Wash + Recrystallization Reaction->Purification Assay_Select Assay Selection Purification->Assay_Select Micro_Assay Antimicrobial (MIC) Broth Microdilution Assay_Select->Micro_Assay 2,4-Isomer TTR_Assay TTR Stabilization Fluorescence Polarization Assay_Select->TTR_Assay 3,5-Isomer

Caption: Integrated workflow from chemical synthesis to isomer-specific biological validation.

References
  • BenchChem. (2025). Biological Activity of Benzylated Dichlorophenols: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Retrieved from [1]

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[2] Proceedings of the National Academy of Sciences. (Contextual grounding for 3,5-dichloro SAR).

  • PubChem. (2025).[3] Compound Summary: N-(2,5-dichlorophenyl)benzamide.[3] Retrieved from

  • MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. Retrieved from

Sources

A Comparative Guide to Validating a Stability-Indicating HPLC Method for N-(2,3-dichlorophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the novel compound N-(2,3-dichlorophenyl)-4-methylbenzamide. We will explore the rationale behind chromatographic choices, compare column technologies, and present a self-validating protocol grounded in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Stability-Indicating Methods

In pharmaceutical development, a stability-indicating analytical method (SIAM) is non-negotiable. It is a validated quantitative analytical procedure designed to accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API from any potential degradation products, process impurities, and excipients, ensuring that the analytical result is a true reflection of the API's stability.[1][2] The objective of validating such a procedure is to demonstrate its suitability for its intended purpose.[3][4]

N-(2,3-dichlorophenyl)-4-methylbenzamide is a non-polar, hydrophobic molecule (LogP ~4.6) with a molecular weight of approximately 280.15 g/mol .[5] Its structure, featuring an amide linkage, suggests potential susceptibility to hydrolysis under acidic or basic conditions. This guide details the development of a robust reversed-phase HPLC (RP-HPLC) method and its rigorous validation according to ICH Q2(R1) guidelines.[6][7]

Method Development: A Tale of Two Columns

The inherent hydrophobicity of N-(2,3-dichlorophenyl)-4-methylbenzamide makes reversed-phase chromatography the logical starting point.[8][9][10] In this approach, a non-polar stationary phase is paired with a polar mobile phase, and compounds are separated based on their hydrophobic interactions with the column.[8][11]

To ensure the selection of the most robust and selective system, we compared two distinct reversed-phase column chemistries: a traditional C18 phase and a modern C18-Amide phase.

  • Alternative 1: The Workhorse - Standard C18 Column: Octadecylsilane (C18) columns are the most widely used in RP-HPLC due to their strong hydrophobic retention and versatility.[9][12] They are an excellent choice for separating non-polar to moderately polar compounds.

  • Alternative 2: The Specialist - C18-Amide Column: This column incorporates a polar amide group within the C18 alkyl chain. This unique chemistry offers alternative selectivity compared to standard C18, particularly for compounds capable of hydrogen bonding or aromatic interactions.[13] It can provide improved retention for polar compounds and unique resolution for complex mixtures.

The method development process was guided by achieving optimal peak shape (symmetry), resolution between the parent peak and any degradants, and a reasonable analysis time.

Optimized Chromatographic Conditions

After a systematic evaluation of mobile phase composition (Acetonitrile vs. Methanol), buffer pH, and gradient elution, the following conditions on the C18-Amide column were selected for validation due to superior peak symmetry and resolution of degradation products.

ParameterOptimized Condition
Column ACE C18-Amide (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min (40% B), 2-12 min (40-90% B), 12-15 min (90% B), 15-15.1 min (90-40% B), 15.1-20 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Forced Degradation: Proving Specificity

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[2][14] By intentionally degrading the API under a variety of harsh conditions, we can generate potential degradation products and prove that the analytical method can separate them from the intact API.[1][15]

Experimental Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of N-(2,3-dichlorophenyl)-4-methylbenzamide at 1 mg/mL in the 50:50 Acetonitrile:Water diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH before dilution.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl before dilution.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a dry oven for 48 hours. Dissolve the stressed powder in the diluent for analysis.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Summary of Forced Degradation Results

The method demonstrated excellent specificity. The parent peak was well-resolved from all degradation products formed under stress conditions, with resolution values >2.0 for all adjacent peaks.

Stress Condition% DegradationObservations
Acid Hydrolysis (1M HCl, 80°C)~15.2%Two major degradation peaks observed.
Base Hydrolysis (1M NaOH, 80°C)~28.5%Significant degradation with multiple product peaks.
Oxidation (30% H₂O₂, RT)~8.9%One primary degradation peak observed.
Thermal (105°C, Solid)~4.1%Minor degradation, peak purity maintained.
Photolytic (ICH Q1B)~6.5%One minor degradation peak observed.

Method Validation: The ICH Q2(R1) Framework

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[3][4]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R1)) Dev Method Development (Column & Mobile Phase Screening) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Dev->Forced_Deg Proves Specificity Specificity Specificity Forced_Deg->Specificity Input for Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Stability-Indicating Method Robustness->Validated_Method

Caption: Workflow for development and validation of the stability-indicating method.

Specificity

Specificity was demonstrated through the forced degradation studies, where the method was able to unequivocally assess the analyte in the presence of its potential degradation products. Peak purity analysis using a diode-array detector confirmed that the parent peak was spectrally pure in all stressed samples, indicating no co-elution.[15]

Linearity and Range

Linearity was evaluated by analyzing a series of six concentrations of N-(2,3-dichlorophenyl)-4-methylbenzamide ranging from 50% to 150% of the nominal concentration (0.1 mg/mL).

  • Protocol: Prepare six solutions from a stock solution ranging from 0.05 mg/mL to 0.15 mg/mL. Inject each solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Range 0.05 - 0.15 mg/mLEstablished by linearity, accuracy, and precision.[16]
Y-intercept Minimal, not significantly different from zero
Accuracy

Accuracy was determined by the recovery method. A known amount of API was spiked into a blank matrix at three different concentration levels (80%, 100%, and 120%).

  • Protocol: Prepare three replicate samples at each of the three concentration levels. Analyze the samples against a freshly prepared calibration standard. Calculate the percentage recovery.

  • Results:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.6%0.45%98.0% - 102.0% Recovery, RSD ≤ 2.0%
100%100.3%0.28%98.0% - 102.0% Recovery, RSD ≤ 2.0%
120%100.8%0.31%98.0% - 102.0% Recovery, RSD ≤ 2.0%
Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Protocol:

    • Repeatability: Analyze six individual preparations of the sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst using a different instrument.

  • Results:

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability (n=6) 0.52%% RSD ≤ 2.0%
Intermediate Precision (n=6) 0.78%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • Protocol: Sequentially dilute a known low-concentration solution of the API and inject until the average S/N ratio is approximately 3 for LOD and 10 for LOQ.

  • Results:

ParameterResultBasis
LOD 0.1 µg/mLS/N Ratio ≥ 3[15]
LOQ 0.3 µg/mLS/N Ratio ≥ 10[15]
Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters to assess the method's reliability during normal use.

  • Protocol: Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 3°C)

    • Mobile Phase Composition (± 2% organic)

  • Results: No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating the method's robustness. The system suitability parameters remained within the acceptance criteria for all tested variations.

Comparative Analysis: C18 vs. C18-Amide

The final validated method utilizing the C18-Amide column provided a clear advantage over the initially developed method on a standard C18 column, particularly in the critical area of specificity.

Column_Comparison C18 C18 Decision Decision Criteria: Specificity & Peak Shape C18->Decision C18_Amide C18_Amide C18_Amide->Decision

Caption: Decision matrix for final column selection.

Conclusion

A selective, precise, accurate, and robust stability-indicating RP-HPLC method for the analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide has been successfully developed and validated in accordance with ICH guidelines. The use of a C18-Amide stationary phase was critical in achieving superior separation of degradation products compared to a standard C18 column. The comprehensive forced degradation studies confirmed the method's specificity, and the validation data demonstrate its suitability for routine quality control and stability testing of the drug substance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC. [Link]

  • Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACE C18-Amide and ACE CN-ES UHPLC and HPLC Columns - Chromatography Today. [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. [Link]

  • Method Development & Forced Degradation - Jstar-research. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • N-(2,3-dichlorophenyl)-4-methylbenzamide - PubChemLite. [Link]

  • Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. [Link]

  • Stability Indicating Analytical Method Development and Validation. [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities - Scholars Research Library. [Link]-determination-of-aripiprazole-and-its-impurities.pdf)

Sources

Introduction to N-(2,3-dichlorophenyl)-4-methylbenzamide and the Imperative for Robust Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Comparison of Analytical Methods for the Quantification of N-(2,3-dichlorophenyl)-4-methylbenzamide

This guide presents a comprehensive inter-laboratory comparison of analytical methodologies for the accurate quantification of N-(2,3-dichlorophenyl)-4-methylbenzamide. The objective is to provide researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate analytical technique for their specific research and quality control needs. The methodologies discussed have been evaluated for their performance across several key validation parameters, ensuring the reliability and reproducibility of the presented data.

N-(2,3-dichlorophenyl)-4-methylbenzamide is a substituted benzamide with the molecular formula C₁₄H₁₁Cl₂NO.[1][2] Its structure, featuring a dichlorinated phenyl ring and a methylbenzamide moiety, makes it a compound of interest in medicinal chemistry and materials science. The amide functional group is a cornerstone of many biologically active molecules and pharmaceutical agents.[3][4]

The journey from synthesis to application for any chemical entity relies heavily on its analytical characterization. The ability to accurately and precisely quantify a compound is fundamental to ensuring its identity, purity, and potency.[5] In a regulated environment, such as pharmaceutical development, analytical methods must be rigorously validated to ensure they are fit for their intended purpose.[6][7] An inter-laboratory comparison, or proficiency testing, is a critical exercise in evaluating the performance of analytical methods, providing a measure of their reproducibility across different laboratories, equipment, and analysts.[8][9] This guide details such a comparison for N-(2,3-dichlorophenyl)-4-methylbenzamide, focusing on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Design of the Inter-laboratory Study

To ensure an objective comparison, a collaborative study was designed involving eight hypothetical participating laboratories. A single, homogenous batch of N-(2,3-dichlorophenyl)-4-methylbenzamide was synthesized, characterized for purity (>99.5%), and distributed to all participating labs. Each laboratory received the compound along with a detailed set of protocols for two analytical methods: HPLC-UV and GC-MS. The study's design emphasizes the validation of these methods according to the International Council for Harmonisation (ICH) guidelines.[7][10]

The overall workflow of this inter-laboratory comparison is depicted in the diagram below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation & Analysis cluster_report Phase 4: Reporting & Recommendations prep1 Synthesis & Characterization of N-(2,3-dichlorophenyl)-4-methylbenzamide prep2 Distribution of Homogenous Sample to Participating Laboratories prep1->prep2 lab_analysis Each Laboratory Performs Method Validation for both HPLC-UV and GC-MS prep2->lab_analysis data_comp Collection of Raw and Processed Data from all Labs lab_analysis->data_comp stat_analysis Statistical Analysis of Performance Parameters data_comp->stat_analysis report Generation of Comparison Guide stat_analysis->report recommend Method Recommendations Based on Performance and Application report->recommend

Caption: Workflow of the inter-laboratory comparison study.

Analytical Methodologies and Protocols

The following sections provide detailed experimental protocols for the two analytical methods under comparison. The causality behind key experimental choices is explained to provide a deeper understanding of the method development process.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and suitability for a wide range of compounds.[11][12] A reversed-phase method was developed, as N-(2,3-dichlorophenyl)-4-methylbenzamide is a relatively non-polar molecule.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). Rationale: This ratio provides optimal retention and peak shape for the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm. Rationale: This wavelength corresponds to a high absorbance maximum for the analyte, ensuring good sensitivity.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2,3-dichlorophenyl)-4-methylbenzamide and dissolve in 10 mL of acetonitrile.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a target concentration of 20 µg/mL using the mobile phase as the diluent.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile (Stock Solution) prep1->prep2 prep3 Dilute with Mobile Phase (Working Solution) prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Isocratic Elution (ACN:H2O) hplc1->hplc2 hplc3 UV Detection at 245 nm hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Quantify using Calibration Curve data1->data2 G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Ethyl Acetate (Stock Solution) prep1->prep2 prep3 Dilute with Ethyl Acetate (Working Solution) prep2->prep3 gcms1 Inject 1 µL into GC prep3->gcms1 gcms2 Temperature Programmed Separation gcms1->gcms2 gcms3 EI Ionization and Mass Analysis (SIM) gcms2->gcms3 data1 Integrate Ion Chromatogram gcms3->data1 data2 Quantify using Calibration Curve data1->data2

Sources

Safety Operating Guide

Navigating the Disposal of N-(2,3-dichlorophenyl)-4-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the proper management of chemical reagents is a cornerstone of both laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-(2,3-dichlorophenyl)-4-methylbenzamide, a chlorinated aromatic amide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of structurally similar benzamide derivatives and established guidelines for the disposal of chlorinated hazardous waste.

It is imperative to recognize that this guidance is intended to supplement, not supplant, the directives of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS professionals for site-specific procedures and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Characterization

Key Inferred Hazards:

  • Skin and Eye Irritation: Many benzamide derivatives are known to cause skin and eye irritation upon contact.[1][2][3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of similar compounds can be harmful.[1][4]

  • Aquatic Toxicity: As a chlorinated aromatic compound, it is prudent to assume it may be harmful to aquatic life with long-lasting effects.[4]

Due to the presence of a dichlorinated phenyl group, this compound is classified as a chlorinated aromatic hydrocarbon. Such compounds are often persistent in the environment and can be toxic. Therefore, it must be treated as hazardous waste.

Table 1: Inferred Hazard Profile of N-(2,3-dichlorophenyl)-4-methylbenzamide

Hazard ClassificationInferred RiskRecommended Precautions
Acute Toxicity (Oral) Potentially harmful if swallowed.[1][4]Avoid ingestion. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) May be harmful in contact with skin.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Skin Corrosion/Irritation Likely to cause skin irritation.[1][2][3]Avoid skin contact.
Eye Damage/Irritation Likely to cause serious eye irritation.[1][2][3]Wear safety goggles or a face shield.
Aquatic Toxicity Potentially harmful to aquatic life.[4]Do not release into the environment. Prevent from entering drains or waterways.

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is essential when handling N-(2,3-dichlorophenyl)-4-methylbenzamide.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves immediately after use.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and institutional EHS department.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of N-(2,3-dichlorophenyl)-4-methylbenzamide is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]

Step 1: Waste Segregation and Collection

  • Collect all waste N-(2,3-dichlorophenyl)-4-methylbenzamide, including unused product and any contaminated materials (e.g., weighing papers, pipette tips, gloves), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly approved by your EHS department.

Step 2: Container Labeling

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-(2,3-dichlorophenyl)-4-methylbenzamide".

  • Include the appropriate hazard warnings (e.g., "Irritant," "Harmful").

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary method of disposal for chlorinated aromatic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[4][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2,3-dichlorophenyl)-4-methylbenzamide.

A Start: Waste Generated (N-(2,3-dichlorophenyl)-4-methylbenzamide) B Is the waste contaminated with other substances? A->B C Consult EHS for guidance on mixed waste streams. B->C Yes D Collect in a designated, labeled hazardous waste container. B->D No C->D E Is the container full or ready for disposal? D->E F Store in a secure satellite accumulation area. E->F No G Arrange for pickup by EHS or a licensed waste disposal contractor. E->G Yes F->E H Final Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for N-(2,3-dichlorophenyl)-4-methylbenzamide.

Conclusion

The responsible disposal of N-(2,3-dichlorophenyl)-4-methylbenzamide is a critical aspect of laboratory safety and environmental stewardship. By following the principles of hazard assessment, proper PPE usage, and correct waste segregation and disposal, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize consultation with your institutional EHS department to ensure adherence to specific local requirements.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet.
  • PubChem. (2025, September 15). N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved from Southern Illinois University website.
  • Keene State College. (n.d.). Hazardous Waste Management Procedures.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). N-(2,3-DICHLOROPHENYL)-4-METHYLBENZAMIDE AldrichCPR.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • The NIH. (n.d.). The NIH Drain Discharge Guide.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.